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  • Product: 4-Oxo-enoxacin
  • CAS: 87939-12-6

Core Science & Biosynthesis

Foundational

Pharmacokinetic Properties and Half-Life of 4-Oxo-enoxacin: A Comprehensive Technical Guide

Executive Summary Understanding the pharmacokinetic (PK) profile of drug metabolites is critical for optimizing dosing regimens, mitigating adverse effects, and predicting drug-drug interactions. 4-Oxo-enoxacin is the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the pharmacokinetic (PK) profile of drug metabolites is critical for optimizing dosing regimens, mitigating adverse effects, and predicting drug-drug interactions. 4-Oxo-enoxacin is the primary, pharmacologically active metabolite of enoxacin, a broad-spectrum fluoroquinolone antibiotic. This whitepaper synthesizes the physiochemical characteristics, pharmacokinetic parameters, and clinical implications of 4-oxo-enoxacin. Furthermore, it establishes a self-validating analytical methodology for the quantification of this metabolite in biological matrices.

Biochemical Profile and Structural Dynamics

Enoxacin undergoes hepatic biotransformation primarily via oxidation, yielding several metabolites, the most prominent being 4-oxo-enoxacin, which accounts for approximately 8% of the ingested dose[1].

A critical determinant of 4-oxo-enoxacin's pharmacokinetic behavior is its physiochemical shift from the parent compound. While enoxacin is a zwitterionic molecule at physiological pH, the oxidation at the 4-position renders 4-oxo-enoxacin distinctly anionic[2]. This fundamental structural change dictates its distribution kinetics; the anionic oxometabolite is highly hydrophilic, which restricts its passive diffusion into certain excretory fluids compared to the parent drug[3]. For instance, the distribution of enoxacin into saliva is pH-dependent and robust, whereas 4-oxo-enoxacin exhibits significantly lower salivary exposure due to its inability to easily cross lipid bilayers in its ionized state[2].

MetabolicPathway Enoxacin Enoxacin (Zwitterionic) Administered PO/IV Hepatic Hepatic Metabolism (Oxidation) Enoxacin->Hepatic ~8% of dose Renal Renal Excretion (Clearance: 322 mL/min) Enoxacin->Renal Unchanged (60-65%) Tissue Tissue Distribution (Sputum, Lungs) Enoxacin->Tissue Distribution Oxo 4-Oxo-enoxacin (Anionic) Primary Metabolite Hepatic->Oxo Conversion Oxo->Renal Rapid Elimination

Enoxacin metabolism to 4-Oxo-enoxacin and subsequent pharmacokinetic distribution and elimination.

Core Pharmacokinetic Parameters

Absorption and Formation Kinetics

Following oral administration, enoxacin is rapidly absorbed, and the formation of 4-oxo-enoxacin occurs sequentially. The time to maximum plasma concentration ( Tmax​ ) for enoxacin is typically 1.6 to 1.7 hours, whereas the Tmax​ for the 4-oxo metabolite is slightly delayed, peaking at approximately 2.0 to 2.9 hours[1][4]. The Area Under the Curve (AUC) ratio of 4-oxo-enoxacin to the parent enoxacin in plasma is consistently observed at approximately 35%[4].

Elimination and Half-Life

The elimination half-life ( t1/2​ ) is a critical metric for determining dosing intervals. In healthy volunteers with normal renal function, the half-life of 4-oxo-enoxacin is 4.9 to 6.7 hours , closely mirroring the 5.0 to 6.1 hour half-life of the parent compound[1][4].

The primary route of elimination for 4-oxo-enoxacin is renal. Notably, the renal clearance of 4-oxo-enoxacin ( 322±135 mL/min) is substantially higher than that of enoxacin ( 189±87 mL/min)[1]. This high clearance rate exceeds the normal glomerular filtration rate (GFR), indicating that active tubular secretion is a major driver of its elimination. This causality is proven by the co-administration of probenecid—a known inhibitor of organic anion transporters (OATs) in the proximal tubule—which significantly decreases the renal clearance of both enoxacin and 4-oxo-enoxacin[5].

Quantitative Data Summary
Pharmacokinetic ParameterEnoxacin (Parent)4-Oxo-enoxacin (Metabolite)Clinical Context
Half-life ( t1/2​ ) 5.0 - 6.1 h[1][4]4.9 - 6.7 h[1][4]Healthy adults & elderly
Cmax​ (400 mg dose) 4.0 mg/L[1]0.7 mg/L[1]Single oral dose
Cmax​ (600 mg dose) 5.6 mg/L[1]0.9 mg/L[1]Single oral dose
Tmax​ 1.6 - 1.7 h[1][4]~2.0 - 2.9 h[1][4]Delayed formation phase
Renal Clearance 189±87 mL/min[1] 322±135 mL/min[1]Driven by active secretion

Clinical Implications: Renal Impairment and Geriatrics

Severe Renal Failure

Because 4-oxo-enoxacin relies heavily on renal clearance, renal impairment drastically alters its PK profile. In patients with severe renal failure (creatinine clearance <15 mL/min), the total clearance of enoxacin drops from 4.95 mL/min/kg to 0.76 mL/min/kg, and the elimination half-life extends up to 20 hours[6]. Consequently, the elimination of 4-oxo-enoxacin in urine is markedly decreased[6].

  • Clinical Mandate: If creatinine clearance falls below 30 mL/min, the daily dose of enoxacin must be reduced by half to prevent the toxic accumulation of 4-oxo-enoxacin, which cannot be effectively removed by hemodialysis[6].

Geriatric Populations

In elderly patients ( >70 years), the half-life of 4-oxo-enoxacin is slightly prolonged to a mean of 6.7 hours, compared to 6.1 hours for the parent compound[4]. However, studies indicate that at standard twice-daily dosing, no significant pathological accumulation of the oxo-metabolite occurs, suggesting that age alone (in the absence of severe renal decline) does not necessitate a dose adjustment[4][7].

Drug-Drug Interactions (CYP450)

Enoxacin is a known potent inhibitor of cytochrome P450 1A2 (CYP1A2), leading to severe drug interactions, most notably decreasing the systemic clearance of theophylline by up to 50%[8]. However, experimental models have isolated the effects of the metabolite, proving that 4-oxo-enoxacin has no direct inhibitory effect on theophylline disposition [8]. The metabolic interference is strictly mediated by the parent zwitterionic structure.

Analytical Methodology: Self-Validating RP-HPLC Protocol

To accurately map the PK profile of 4-oxo-enoxacin, researchers must employ robust analytical techniques. Below is a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to eliminate matrix effects and ensure data integrity.

PKWorkflow Sample 1. Sample Collection (Plasma/Urine) Prep 2. Protein Precipitation (Acetonitrile) Sample->Prep HPLC 3. RP-HPLC Separation (C18 Column) Prep->HPLC Detection 4. UV Detection (265 nm) HPLC->Detection Analysis 5. PK Modeling (Non-Compartmental) Detection->Analysis

Step-by-step RP-HPLC experimental workflow for quantifying 4-Oxo-enoxacin in biological matrices.

Step-by-Step Workflow

Step 1: Calibration and Internal Standard (IS) Spiking

  • Prepare a calibration curve by spiking blank human plasma with reference standards of 4-oxo-enoxacin ranging from 0.1 to 10.0 mg/L.

  • Self-Validation Check: Spike all samples (blanks, standards, and unknowns) with a fixed concentration of a structural analog (e.g., pipemidic acid) as an Internal Standard. This corrects for any volumetric errors or extraction losses downstream.

Step 2: Protein Precipitation (Sample Extraction)

  • Transfer 200 µL of the spiked plasma sample into a microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile (precipitation agent) to denature and precipitate plasma proteins.

  • Vortex aggressively for 60 seconds, then centrifuge at 14,000×g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an HPLC autosampler vial.

Step 3: Chromatographic Separation

  • Column: C18 Reverse-Phase analytical column ( 250×4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using 0.05 M potassium dihydrogen phosphate buffer (adjusted to pH 3.0 with phosphoric acid) and acetonitrile in an 80:20 (v/v) ratio.

  • Causality: The acidic pH ensures that the anionic 4-oxo-enoxacin remains partially protonated, increasing its retention time on the hydrophobic C18 stationary phase for optimal peak resolution.

  • Flow Rate: 1.0 mL/min.

Step 4: UV Detection and System Suitability

  • Monitor the eluent using a UV detector set to 265 nm (the optimal absorbance maximum for the quinolone ring).

  • Self-Validation Check: Before analyzing unknown samples, run Quality Control (QC) samples at low, medium, and high concentrations. The run is only validated if the calibration curve exhibits an R2>0.995 and QC samples fall within ±15% of their nominal concentrations.

Conclusion

The pharmacokinetic identity of 4-oxo-enoxacin is defined by its anionic structure, which limits its peripheral tissue/fluid distribution compared to its parent compound, enoxacin. With a half-life of roughly 5 to 6 hours and elimination driven heavily by active renal tubular secretion, its accumulation in renally impaired patients poses a significant clinical risk. By utilizing rigorous, self-validating HPLC methodologies, researchers can accurately monitor this metabolite, ensuring safer dosing guidelines and deeper insights into fluoroquinolone biotransformation.

References

  • Pharmacokinetics of enoxacin and its penetration into bronchial secretions and lung tissue - PubMed. nih.gov.[Link]

  • Pharmacokinetics of enoxacin and its oxometabolite following intravenous administration to patients with different degrees of renal impairment - PubMed. nih.gov.[Link]

  • Distribution kinetics of enoxacin and its metabolite oxoenoxacin in excretory fluids of healthy volunteers - PubMed. nih.gov.[Link]

  • Pharmacokinetics of enoxacin and its penetration into bronchial secretions and long tissue. oup.com.[Link]

  • Effects of enoxacin on renal and metabolic clearance of theophylline in rats - PubMed. nih.gov.[Link]

  • The pharmacokinetics of enoxacin in elderly patients. oup.com.[Link]

  • (PDF) Distribution kinetics of enoxacin and its metabolite oxoenoxacin in excretory fluids of healthy volunteers. researchgate.net.[Link]

Sources

Exploratory

The Role of 4-Oxo-enoxacin in Fluoroquinolone Drug-Drug Interactions: A Mechanistic Analysis

Introduction: Fluoroquinolones and Cytochrome P450 Interactions Fluoroquinolones are a widely utilized class of broad-spectrum antibacterial agents. While highly effective, certain early-generation fluoroquinolones, nota...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Fluoroquinolones and Cytochrome P450 Interactions

Fluoroquinolones are a widely utilized class of broad-spectrum antibacterial agents. While highly effective, certain early-generation fluoroquinolones, notably enoxacin, are notorious perpetrators of severe drug-drug interactions (DDIs). The most clinically significant of these interactions is the profound inhibition of Cytochrome P450 1A2 (CYP1A2), which leads to toxic accumulations of co-administered narrow-therapeutic-index drugs such as theophylline [1].

When investigating the etiology of these DDIs, a critical pharmacokinetic question arises: is the inhibition driven exclusively by the parent compound, or do its primary circulating metabolites—specifically 4-oxo-enoxacin —contribute to the enzymatic blockade? This technical whitepaper dissects the specific role of 4-oxo-enoxacin in fluoroquinolone-mediated DDIs, detailing the experimental frameworks used to isolate metabolite activity from parent drug toxicity.

Pharmacokinetics and Metabolism of Enoxacin

Enoxacin is rapidly absorbed and widely distributed, with a standard elimination half-life of approximately 6 hours in healthy subjects. While the majority of the drug (approx. 60%) is excreted unchanged in the urine, a significant portion undergoes hepatic metabolism [1]. The primary metabolite formed is 4-oxo-enoxacin .

In patients with normal renal function, 4-oxo-enoxacin is efficiently cleared. However, in patients with severe renal impairment (creatinine clearance <15 mL/min), the elimination of 4-oxo-enoxacin is markedly decreased, leading to significant systemic accumulation [2]. Because hemodialysis removes an insignificant amount of both the parent and the oxo-metabolite, understanding the distinct pharmacological and toxicological profile of 4-oxo-enoxacin is paramount for patient safety [2].

Mechanistic Analysis: Parent vs. Metabolite in CYP1A2 Inhibition

To clarify the mechanism of interaction between xanthine derivatives (like theophylline) and enoxacin, researchers utilize model substrates such as 1-methyl-3-propylxanthine (MPX) and enprofylline.

In controlled in vivo studies, pretreatment with enoxacin significantly delays the elimination of MPX from plasma. The total body clearance of MPX decreases in a dose-dependent manner by approximately 60% and 80% following pretreatment with 25 and 100 mg/kg of enoxacin, respectively [3].

Crucially, when the isolated metabolite 4-oxo-enoxacin is administered, it exhibits little to no effect on MPX disposition [3]. This definitive finding isolates the CYP1A2 inhibitory pharmacophore to the parent enoxacin molecule. The structural alteration at the 4-position of the quinolone ring during the formation of 4-oxo-enoxacin completely ablates its binding affinity for the CYP1A2 heme-coordinating site, rendering the metabolite inactive as a DDI perpetrator.

Quantitative Summary of Disposition Parameters

The table below summarizes the differential impact of enoxacin and 4-oxo-enoxacin on xanthine clearance, highlighting the lack of DDI potential for the metabolite.

Perpetrator AdministeredSubstrateDose (mg/kg)Impact on Substrate ClearanceMechanism / Observation
Enoxacin MPX25~60% DecreasePotent CYP1A2 inhibition by parent drug [3].
Enoxacin MPX100~80% DecreaseDose-dependent CYP1A2 inhibition [3].
4-Oxo-enoxacin MPXVariableNo Significant Change Metabolite lacks CYP1A2 inhibitory affinity [3].
Enoxacin EnprofyllineVariableNo Significant ChangeEnprofylline is not primarily metabolized by CYP1A2 [3].

Experimental Methodology: Isolating Metabolite DDI Potential

To ensure scientific integrity and reproducibility, the following self-validating in vivo protocol is standard for differentiating the inhibitory effects of a parent fluoroquinolone from its oxo-metabolite.

Step-by-Step Protocol: In Vivo Xanthine Disposition Assay
  • Animal Preparation: Fast male Wistar rats (200-250g) overnight. Cannulate the jugular vein under light anesthesia for serial blood sampling.

  • Perpetrator Dosing: Divide rats into three cohorts: Vehicle Control, Enoxacin (100 mg/kg, oral), and 4-Oxo-enoxacin (equimolar dose, oral).

  • Substrate Administration: One hour post-pretreatment, administer the model substrate MPX (1-methyl-3-propylxanthine) intravenously via the tail vein.

  • Serial Sampling: Withdraw 0.2 mL blood samples from the jugular cannula at 5, 15, 30, 60, 120, 240, and 360 minutes post-MPX administration. Replace volume with heparinized saline.

  • Bioanalytical Quantification: Centrifuge samples to isolate plasma. Extract MPX and internal standards using liquid-liquid extraction. Quantify using reversed-phase HPLC with UV detection (275 nm).

  • Pharmacokinetic Modeling: Calculate total body clearance ( Cltot​ ), volume of distribution ( Vd​ ), and elimination half-life ( t1/2​ ) using non-compartmental analysis. Compare the Cltot​ of MPX across the three cohorts using ANOVA.

Workflow Visualization

DDI_Workflow A Rat Cohort Assignment B1 Cohort 1: Vehicle A->B1 B2 Cohort 2: Enoxacin A->B2 B3 Cohort 3: 4-Oxo-enoxacin A->B3 C IV Administration of MPX (Theophylline Model) B1->C B2->C B3->C D Serial Plasma Sampling (0 - 360 mins) C->D E HPLC Quantification of MPX D->E F1 Normal Clearance E->F1 Vehicle Data F2 80% Decrease in Clearance (CYP1A2 Inhibited) E->F2 Enoxacin Data F3 Normal Clearance (No Inhibition) E->F3 Metabolite Data

Experimental workflow for isolating the CYP1A2 inhibitory effects of enoxacin vs. 4-oxo-enoxacin.

Clinical Implications: Renal Impairment

While 4-oxo-enoxacin is cleared of suspicion regarding CYP1A2-mediated DDIs, it is not entirely benign. In clinical pharmacology, the accumulation of inactive metabolites can still present safety liabilities.

Pharmacokinetic studies in patients with severe renal failure (creatinine clearance <15 mL/min) demonstrate that the elimination half-life of enoxacin increases from 4.5 hours to 20 hours [2]. Concurrently, the renal elimination of 4-oxo-enoxacin is severely blunted, leading to massive systemic accumulation. Because fluoroquinolones are known to lower the seizure threshold by antagonizing GABA receptors, the accumulation of high concentrations of 4-oxo-enoxacin during prolonged therapy in renally impaired patients may contribute to unexpected central nervous system (CNS) toxicity [2]. Therefore, a 50% dose reduction of enoxacin is strictly mandated when creatinine clearance falls below 30 mL/min.

Conclusion

The severe drug-drug interactions observed between enoxacin and xanthine derivatives are driven exclusively by the parent fluoroquinolone molecule acting as a potent CYP1A2 inhibitor. Rigorous pharmacokinetic modeling demonstrates that its primary metabolite, 4-oxo-enoxacin, has no significant inhibitory effect on CYP-mediated clearance. However, the metabolite's profound accumulation in patients with severe renal impairment necessitates careful dose adjustments to prevent off-target neurotoxicity. By isolating the pharmacodynamic and pharmacokinetic properties of parent drugs from their metabolites, drug development professionals can better predict and mitigate DDI risks in next-generation antimicrobials.

References

  • National Center for Advancing Translational Sciences (NCATS). Enoxacin - Inxight Drugs. Retrieved from [Link]

  • Fillastre, J. P., et al. (1990). Pharmacokinetics of enoxacin and its oxometabolite following intravenous administration to patients with different degrees of renal impairment. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Hasegawa, T., et al. (1990). The possible mechanism of interaction between xanthines and quinolone. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

Foundational

Biological activity and antibacterial properties of 4-Oxo-enoxacin

Title: Biological Activity and Antibacterial Properties of 4-Oxo-enoxacin: A Comprehensive Technical Guide Executive Summary In the landscape of fluoroquinolone drug development, understanding the pharmacokinetic and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Biological Activity and Antibacterial Properties of 4-Oxo-enoxacin: A Comprehensive Technical Guide

Executive Summary

In the landscape of fluoroquinolone drug development, understanding the pharmacokinetic and pharmacodynamic divergence between a parent drug and its active metabolites is critical for optimizing efficacy and predicting toxicity. 4-Oxo-enoxacin is the primary oxidative metabolite of enoxacin, a broad-spectrum fluoroquinolone antibiotic[1]. While it retains a fraction of the parent compound's antibacterial potency, its unique chemical properties—specifically its shift from a zwitterionic to an anionic state at physiological pH—drastically alter its tissue distribution, renal clearance, and drug-drug interaction profile[2]. This whitepaper synthesizes the biological activity, mechanistic pathways, and validated experimental workflows for isolating and evaluating 4-oxo-enoxacin.

Mechanism of Action and Metabolic Pathway

Enoxacin undergoes hepatic metabolism primarily via the cytochrome P450 system, where the piperazine ring is oxidized to form 4-oxo-enoxacin[1].

Despite this structural modification, 4-oxo-enoxacin shares the same fundamental mechanism of action as its parent drug. It acts as a potent inhibitor of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV [3]. By binding to the DNA-enzyme complex, the metabolite stabilizes the cleavage intermediate, preventing DNA replication, transcription, and repair, ultimately leading to double-stranded breaks and bacterial cell death[3].

MoA ENX Enoxacin (Parent Drug) CYP Hepatic Oxidation (CYP450) ENX->CYP Gyrase Bacterial DNA Gyrase & Topoisomerase IV ENX->Gyrase High Affinity OENX 4-Oxo-enoxacin (Active Metabolite) CYP->OENX OENX->Gyrase Moderate Affinity (10-20% Activity) DNA DNA Cleavage Complex Stabilization Gyrase->DNA Death Bacterial Cell Death DNA->Death

Fig 1. Metabolic conversion of Enoxacin and dual mechanism of action on bacterial DNA synthesis.

Pharmacokinetics and Biological Activity

The biological behavior of 4-oxo-enoxacin is defined by its distinct pharmacokinetic parameters compared to enoxacin:

  • Half-Life and Excretion: The elimination half-life of 4-oxo-enoxacin is 5–6 hours, which is nearly identical to the parent compound[1]. Approximately 10% to 15% of an ingested enoxacin dose is excreted in the urine as the 4-oxo metabolite[1].

  • Tissue Distribution (The Zwitterion vs. Anion Effect): Because of its distinct acidic and basic properties, the anionic 4-oxo-enoxacin significantly differs from the zwitterionic parent compound in its distribution characteristics. The metabolite exhibits higher renal clearance but lower saliva and tissue exposure than enoxacin[2].

  • Drug-Drug Interactions (Causality Isolation): Enoxacin is notorious for strongly inhibiting the CYP450-mediated metabolism of theophylline, leading to dangerous toxicity. However, in vivo studies demonstrate that 4-oxo-enoxacin has no direct effect on theophylline disposition[4]. This isolates the mechanism of CYP450 inhibition strictly to the parent drug, proving that the piperazine ring's basicity in enoxacin is the primary driver of this interaction[4].

Quantitative Data Summary
ParameterEnoxacin (Parent Drug)4-Oxo-enoxacin (Metabolite)
Antibacterial Activity 100% (Baseline)~10% - 20% of Parent[1]
Elimination Half-Life 5 – 6 hours[1]5 – 6 hours[1]
Urinary Recovery ~60% of administered dose[3]10% - 15% of administered dose[1]
Chemical State (pH 7.4) Zwitterionic[2]Anionic[2]
Theophylline Inhibition High (Decreases clearance by ~50%)[4]None (No direct effect)[4]

Antibacterial Properties

While less potent than its parent, 4-oxo-enoxacin retains clinically measurable bacteriological activity. In vitro susceptibility testing against aerobic Gram-negative blood culture isolates (including Enterobacteriaceae and Vibrionaceae) shows that 4-oxo-enoxacin is approximately 10- to 15-fold less active than enoxacin[5]. During steady-state treatment with enoxacin, plasma concentrations of the 4-oxo metabolite can still exceed the Minimum Inhibitory Concentration (MIC) for certain susceptible respiratory tract pathogens, contributing to the overall therapeutic efficacy of the drug regimen[1].

Experimental Protocols & Workflows

As a Senior Application Scientist, establishing self-validating, reproducible assays is paramount. Below are the optimized protocols for evaluating 4-oxo-enoxacin.

Protocol 1: In Vitro Susceptibility Testing (MIC Determination)

Rationale: Broth microdilution is strictly preferred over agar disk diffusion for this metabolite. The anionic nature of 4-oxo-enoxacin at physiological pH can cause unpredictable diffusion gradients through agar matrices, skewing susceptibility data. Liquid media ensures uniform stoichiometric interaction between the drug and the bacterial target.

  • Inoculum Preparation: Cultivate target Gram-negative strains (e.g., P. aeruginosa) on Mueller-Hinton agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Media Buffering: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). Critical Step: Buffer the broth precisely to pH 7.4 to maintain the expected anionic state of the metabolite, mirroring physiological blood conditions.

  • Serial Dilution: Prepare a 96-well plate with two-fold serial dilutions of 4-oxo-enoxacin (range: 0.015 µg/mL to 32 µg/mL). Include Enoxacin as a positive control and a drug-free well as a negative growth control.

  • Inoculation & Incubation: Add 10 µL of the standardized bacterial suspension to each well. Incubate at 37°C for 18–24 hours under aerobic conditions.

  • Validation & Readout: The MIC is the lowest concentration exhibiting no visible turbidity. The assay is self-validating if the Enoxacin control falls within standard CLSI quality control ranges.

Protocol 2: RP-HPLC Quantification in Biological Fluids

Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized to separate the parent drug from the metabolite. Because 4-oxo-enoxacin is anionic and enoxacin is zwitterionic, an acidic mobile phase is required to suppress ionization of the carboxylic acid groups, preventing column tailing and ensuring sharp, quantifiable peaks.

  • Sample Preparation: Aliquot 500 µL of plasma or urine. Add 50 µL of an internal standard (e.g., Ciprofloxacin, due to its structural homology and predictable retention time).

  • Protein Precipitation: Add 1.0 mL of ice-cold Acetonitrile to denature proteins and release protein-bound drug fractions (Enoxacin binds ~35-40% to serum proteins[3]).

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 20 µL of the supernatant onto a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Use an isocratic elution of 0.1 M citric acid buffer (pH adjusted to 3.0) and acetonitrile (80:20 v/v), containing tetrabutylammonium hydroxide as an ion-pairing agent to enhance the retention of the anionic metabolite.

  • Detection: Monitor UV absorbance at 265 nm. Quantify the area under the curve (AUC) relative to the internal standard.

HPLC Sample Biological Sample (Plasma/Urine) Precip Protein Precipitation (Acetonitrile) Sample->Precip Centrifuge Centrifugation (10,000g) Precip->Centrifuge Supernatant Supernatant + Internal Standard Centrifuge->Supernatant HPLC RP-HPLC Analysis (C18, UV Detection) Supernatant->HPLC Data Quantification of 4-Oxo-enoxacin HPLC->Data

Fig 2. Step-by-step RP-HPLC workflow for the isolation and quantification of 4-Oxo-enoxacin.

References

  • Source: ncats.
  • Source: oup.com (Journal of Antimicrobial Chemotherapy)
  • Effects of enoxacin on renal and metabolic clearance of theophylline in rats Source: nih.gov (Antimicrobial Agents and Chemotherapy) URL:(Cited in text as[4])

  • In vitro susceptibility of aerobic gram-negative blood culture isolates to oxolinic acid, norfloxacin, ciprofloxacin, enoxacin, pefloxacin, ofloxacin and oxo-enoxacin Source: nih.gov (Infection) URL:(Cited in text as[5])

  • Distribution kinetics of enoxacin and its metabolite oxoenoxacin in excretory fluids of healthy volunteers Source: researchgate.net URL:(Cited in text as[2])

Sources

Exploratory

Pharmacokinetics and Renal Dynamics of 4-Oxo-enoxacin: A Technical Whitepaper

Executive Summary Enoxacin is a broad-spectrum fluoroquinolone antibacterial agent utilized primarily for the treatment of urinary tract infections and gonorrhea. While the parent compound is highly efficacious, its prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enoxacin is a broad-spectrum fluoroquinolone antibacterial agent utilized primarily for the treatment of urinary tract infections and gonorrhea. While the parent compound is highly efficacious, its primary metabolite, 4-oxo-enoxacin, plays a critical role in the drug's overall pharmacokinetic profile and renal clearance dynamics. This whitepaper provides an in-depth analysis of the renal excretion rates, clearance mechanisms, and analytical quantification of 4-oxo-enoxacin, designed for researchers and drug development professionals.

Metabolic Pathway and Pharmacodynamics

Upon oral or intravenous administration, enoxacin is rapidly absorbed and widely distributed throughout biological tissues. Hepatic biotransformation—driven by cytochrome P450-mediated hydroxylation and oxidation—converts a fraction of the parent drug into its primary active metabolite, 4-oxo-enoxacin.

Research published in the Journal of Antimicrobial Chemotherapy demonstrates that the 4-oxo metabolite retains a bacteriological activity approximately 20% that of the parent enoxacin[1]. Because fluoroquinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, the presence of an active metabolite contributes to the sustained antimicrobial efficacy in the urinary tract, where the drug is heavily concentrated[2].

Renal Clearance Mechanisms

The elimination of both enoxacin and 4-oxo-enoxacin is heavily dependent on renal function, making renal clearance the primary pharmacokinetic bottleneck.

Glomerular Filtration and Active Tubular Secretion

Pharmacokinetic studies indicate that both the parent compound and the 4-oxo metabolite are excreted via a dual mechanism: passive glomerular filtration and active tubular secretion[1]. The active secretion is mediated by organic anion transporters (OATs) located in the proximal tubule.

The causality of this mechanism is confirmed through competitive inhibition studies. Co-administration of probenecid—a well-known OAT inhibitor—significantly decreases the renal clearance of both enoxacin and 4-oxo-enoxacin[3]. By blocking the active transport pathway, probenecid forces the clearance to rely solely on glomerular filtration, thereby prolonging the systemic circulation of the drug.

Impact of Renal Impairment

In subjects with normal renal function, the elimination half-life of both enoxacin and 4-oxo-enoxacin is approximately 5 to 6 hours[4]. However, as creatinine clearance (CrCl) falls below 30 mL/min, the total clearance of enoxacin decreases drastically. In patients with severe renal failure (CrCl < 15 mL/min), the elimination half-life increases to 20 ± 5 hours[5]. The urinary elimination of 4-oxo-enoxacin is markedly decreased in these patients, leading to systemic accumulation. Because fluoroquinolones are known to lower the seizure threshold, dose reduction by half is strictly recommended in renally impaired patients to prevent unexpected central nervous system toxicity[5].

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters comparing the parent drug and its primary metabolite based on clinical data.

Pharmacokinetic ParameterEnoxacin4-Oxo-enoxacin
Bacteriological Activity 100% (Baseline)~20% of Parent
Elimination Half-Life (Normal Renal Function) 5.0 - 6.0 hours5.0 - 6.0 hours
Elimination Half-Life (Severe Renal Impairment) 20 ± 5.0 hoursProlonged (Accumulates)
Urinary Recovery (24h) 60 - 65% of total dose10 - 15% of total dose
Primary Clearance Mechanism Glomerular Filtration & Active SecretionGlomerular Filtration & Active Secretion
Probenecid Interaction Clearance DecreasedClearance Decreased

Experimental Methodology: HPLC-UV Quantification in Urine

To accurately determine the urinary excretion rates of 4-oxo-enoxacin, researchers must employ highly selective analytical techniques. The following High-Performance Liquid Chromatography (HPLC) protocol is designed as a self-validating system to ensure precision and accuracy.

Causality Behind Experimental Choices

Urine is a complex matrix containing high concentrations of salts and endogenous metabolites that can cause ion suppression and rapidly degrade the analytical column. A Solid-Phase Extraction (SPE) step is therefore critical to isolate the fluoroquinolones. Furthermore, the inclusion of an internal standard (e.g., pipemidic acid) validates the extraction efficiency and mathematically corrects for any volumetric losses during sample preparation, ensuring the integrity of the quantitative data.

Step-by-Step Protocol
  • Sample Collection & Preparation: Collect 24-hour urine aliquots from subjects. Centrifuge 5 mL of the sample at 3,000 × g for 10 minutes to pellet cellular debris and insoluble salts.

  • Internal Standard Addition: Transfer 1 mL of the supernatant to a clean borosilicate tube and spike with 50 µL of the internal standard solution (pipemidic acid, 10 µg/mL).

  • Solid-Phase Extraction (SPE):

    • Conditioning: Pass 2 mL of methanol followed by 2 mL of HPLC-grade water through a C18 SPE cartridge to activate the sorbent bed.

    • Loading: Apply the spiked urine sample to the cartridge at a controlled flow rate of 1 mL/min.

    • Washing: Wash the cartridge with 2 mL of 5% methanol in water to elute polar interferences without displacing the analytes.

    • Elution: Elute the fluoroquinolones with 2 mL of 100% methanol.

  • Evaporation & Reconstitution: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 250 µL of the mobile phase.

  • Chromatographic Separation: Inject 20 µL of the reconstituted sample onto a reversed-phase C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm). Use an isocratic mobile phase consisting of 0.05 M phosphate buffer (pH 3.0) and acetonitrile (85:15, v/v). Note: The acidic pH of 3.0 is deliberately chosen to suppress the ionization of the carboxyl group on the quinolone ring, ensuring optimal peak shape and preventing peak tailing.

  • Detection & Analysis: Monitor the eluate at an absorbance wavelength of 265 nm using a UV-Vis detector. Calculate the concentration of 4-oxo-enoxacin by comparing the peak area ratio (analyte/internal standard) against a matrix-matched calibration curve.

Pathway Visualization

The following diagram illustrates the metabolic generation and subsequent renal clearance pathways of 4-oxo-enoxacin, highlighting the inhibitory intervention of probenecid.

RenalClearance Enoxacin Enoxacin (Parent Compound) Metabolism Hepatic Oxidation (CYP450 Mediated) Enoxacin->Metabolism Biotransformation OxoEnoxacin 4-Oxo-enoxacin (Active Metabolite) Metabolism->OxoEnoxacin Hydroxylation / Oxidation Glomerular Glomerular Filtration (Passive) OxoEnoxacin->Glomerular Tubular Active Tubular Secretion (OAT Transporters) OxoEnoxacin->Tubular Urine Urinary Excretion (10-15% of Dose) Glomerular->Urine Clearance Tubular->Urine Clearance Probenecid Probenecid (Competitive Inhibitor) Probenecid->Tubular Inhibits Secretion

Fig 1: Metabolic generation and dual renal clearance mechanisms of 4-oxo-enoxacin.

References

  • Pharmacokinetics of enoxacin and its penetration into bronchial secretions and lung tissue | Journal of Antimicrobial Chemotherapy (Oxford Academic) | 1

  • ENOXACIN - Inxight Drugs | National Center for Advancing Translational Sciences (NCATS) | 2

  • Pharmacokinetics of enoxacin and its oxometabolite following intravenous administration to patients with different degrees of renal impairment | PubMed (NIH) | 5

Sources

Foundational

Identification and Profiling of 4-Oxo-enoxacin: A Comprehensive Technical Guide

Executive Summary Enoxacin is a broad-spectrum fluoroquinolone antibacterial agent that eradicates pathogens by inhibiting bacterial DNA gyrase and topoisomerase IV. While its clinical efficacy is well-established, its p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enoxacin is a broad-spectrum fluoroquinolone antibacterial agent that eradicates pathogens by inhibiting bacterial DNA gyrase and topoisomerase IV. While its clinical efficacy is well-established, its pharmacokinetic profile is heavily influenced by hepatic metabolism and subsequent renal clearance. The primary oxidative metabolite of enoxacin is 4-oxo-enoxacin . Understanding the identification, distribution, and clinical implications of this metabolite is critical for drug development professionals, particularly concerning dose adjustments in renal impairment and the mitigation of severe drug-drug interactions.

Mechanistic Profiling: The Metabolism of Enoxacin

Upon oral or intravenous administration, enoxacin is widely distributed and undergoes partial hepatic metabolism via Cytochrome P450 (CYP) enzymes. The dominant metabolic pathway involves the oxidation of the piperazine ring to form 4-oxo-enoxacin (historically also referred to as 3'-oxo-enoxacin depending on legacy ring numbering conventions) .

Causality in Metabolism: The basicity of the nitrogen atoms in the piperazine ring makes it a prime target for CYP-mediated oxidation. This biotransformation fundamentally alters the molecule's physicochemical properties. While the parent enoxacin molecule is zwitterionic at physiological pH, the addition of the keto group yields 4-oxo-enoxacin, an anionic metabolite. This shift from zwitterionic to anionic dictates the metabolite's unique distribution, protein binding, and excretion kinetics .

MetabolicPathway Enoxacin Enoxacin (Parent Drug) Zwitterionic CYP450 Hepatic Oxidation (Cytochrome P450) Enoxacin->CYP450 Metabolism Excretion Renal Excretion (Urine) Enoxacin->Excretion Unchanged Drug (60%) Oxoenoxacin 4-Oxo-enoxacin Anionic Metabolite CYP450->Oxoenoxacin Oxidation at piperazine ring Oxoenoxacin->Excretion High Renal Clearance Fluids Excretory Fluids (Saliva, Sweat, Tears) Oxoenoxacin->Fluids pH-dependent distribution

Enoxacin metabolism via CYP450 yielding 4-oxo-enoxacin, and subsequent excretion pathways.

Pharmacokinetics and Excretory Distribution

The distinct acidic and basic properties of 4-oxo-enoxacin compared to enoxacin result in highly divergent concentration-time profiles across different biological matrices. The anionic oxometabolite exhibits a higher renal clearance and a significantly lower exposure in saliva compared to the parent compound .

In patients with normal renal function, the elimination half-life of both compounds is approximately 4.5 to 6.0 hours. However, in patients with severe renal impairment (creatinine clearance < 15 mL/min), the total clearance of enoxacin drops drastically, and the elimination of 4-oxo-enoxacin in urine is markedly decreased. This necessitates a 50% dose reduction for patients with a creatinine clearance below 30 mL/min to prevent oxometabolite accumulation and unexpected toxicity .

Pharmacokinetic Comparison of Enoxacin and 4-Oxo-enoxacin
ParameterEnoxacin (Normal Renal Function)Enoxacin (Severe Renal Impairment)4-Oxo-enoxacin Characteristics
Total Clearance 4.95 ± 1.16 mL/min/kg0.76 ± 0.21 mL/min/kgHigher baseline renal clearance than parent
Elimination Half-Life 4.5 – 6.0 h20 ± 5 h5.0 – 6.0 h (Normal Renal Function)
Urinary Recovery ~60% (Unchanged)Markedly decreasedMarkedly decreased in renal impairment
Physicochemical State ZwitterionicZwitterionicAnionic
Excretory Fluid Exposure High in nasal secretionsN/AHigh in urine, low in saliva

Clinical Implications: Drug-Drug Interactions

A critical factor in enoxacin's safety profile is its interaction with theophylline. Enoxacin acts as a potent inhibitor of the CYP450 isozymes responsible for the N-demethylation of theophylline, decreasing its systemic clearance by up to 50% . While in vivo studies in rat models have demonstrated that 4-oxo-enoxacin itself does not directly inhibit theophylline disposition, the accumulation of this metabolite serves as a critical biomarker for the overall saturation of clearance pathways. Monitoring 4-oxo-enoxacin levels is therefore essential when evaluating the holistic pharmacokinetic burden and preventing toxicity during polypharmacy .

Analytical Methodology: LC-MS/MS Protocol

To accurately quantify 4-oxo-enoxacin in biological matrices, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required. Analytical protocols must be self-validating to ensure trustworthiness. The following methodology utilizes Liquid-Liquid Extraction (LLE) to exploit the anionic nature of the metabolite, coupled with Multiple Reaction Monitoring (MRM) for absolute structural confirmation.

Protocol: LC-MS/MS Identification and Quantification

Step 1: Sample Preparation and Extraction Causality & Validation: Protein precipitation removes matrix interferences, while LLE isolates the anionic 4-oxo-enoxacin from the zwitterionic parent drug. The inclusion of a stable isotopically labeled Internal Standard (IS) creates a self-validating recovery metric to account for matrix effects.

  • Aliquot 100 µL of biological matrix (plasma or urine) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., Enoxacin-d8, 1 µg/mL) to the sample.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant and perform LLE using 500 µL of dichloromethane. Extract the organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of Mobile Phase A.

Step 2: Chromatographic Separation Causality: A C18 stationary phase provides optimal retention for polar quinolone derivatives, while an acidic mobile phase gradient ensures sharp peak shapes by preventing secondary interactions with residual silanols.

  • Column: C18 Reversed-Phase UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Initiate at 5% B, ramp to 60% B over 5.0 minutes, hold for 1 minute, and re-equilibrate. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometric Detection Causality & Validation: The +14 Da mass shift corresponds to the oxidation of the piperazine ring (loss of 2H, gain of 1O). Monitoring both a quantifier and qualifier MRM transition ensures high-specificity quantification without false positives.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Enoxacin ([M+H]+ 321.1): m/z 321.1 → 203.1 (Quantifier), 321.1 → 231.1 (Qualifier).

    • 4-Oxo-enoxacin ([M+H]+ 335.1): m/z 335.1 → 217.1 (Quantifier), 335.1 → 245.1 (Qualifier).

  • Data Analysis: Construct calibration curves using the peak area ratio of the analyte to the IS. The assay is validated if the linearity yields an R² > 0.995 and Quality Control (QC) samples fall within ±15% of their nominal concentration.

LCMSWorkflow SamplePrep 1. Sample Preparation (Protein Precipitation & LLE) Chromatography 2. Reversed-Phase HPLC (Isocratic/Gradient Elution) SamplePrep->Chromatography Ionization 3. Electrospray Ionization (ESI+ Mode) Chromatography->Ionization MassSpec 4. Tandem Mass Spectrometry (MRM Transitions) Ionization->MassSpec DataAnalysis 5. Pharmacokinetic Data Analysis MassSpec->DataAnalysis

Step-by-step LC-MS/MS analytical workflow for the identification of 4-oxo-enoxacin.

References

  • Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Enoxacin. Journal of Pharmacology and Toxicology. URL:[Link]

  • Jaehde, U., Sörgel, F., Naber, K. G., Zürcher, J., & Schunack, W. (1995). Distribution kinetics of enoxacin and its metabolite oxoenoxacin in excretory fluids of healthy volunteers. Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Van der Auwera, P., Stolear, J. C., George, B., & Dudley, M. N. (1990). Pharmacokinetics of enoxacin and its oxometabolite following intravenous administration to patients with different degrees of renal impairment. Antimicrobial Agents and Chemotherapy. URL: [Link]

  • Nadai, M., Hasegawa, T., Kuzuya, T., Muraoka, I., Takagi, K., & Yoshizumi, H. (1990). Effects of enoxacin on renal and metabolic clearance of theophylline in rats. Antimicrobial Agents and Chemotherapy. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: A Validated LC-MS/MS Protocol for the Sensitive Quantification of 4-Oxo-enoxacin in Human Urine

Abstract This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 4-Oxo-enoxacin, the principal metabolite of the fluoroquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 4-Oxo-enoxacin, the principal metabolite of the fluoroquinolone antibiotic enoxacin, in human urine. Enoxacin is a broad-spectrum antibacterial agent, and monitoring its metabolic fate is crucial for comprehensive pharmacokinetic and toxicological assessments.[1] The complex nature of urine necessitates a highly selective and sensitive analytical approach.[2][3] This protocol employs a streamlined solid-phase extraction (SPE) procedure for sample clean-up and analyte concentration, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The methodology described herein is designed for researchers, scientists, and drug development professionals, providing a detailed, step-by-step guide from sample preparation to data acquisition, and is suitable for high-throughput analysis in a clinical or research setting.

Introduction and Scientific Principle

Enoxacin is a second-generation fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[4] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[1] Following administration, enoxacin is metabolized in the body, with 4-Oxo-enoxacin (MW: 334.3 g/mol ) being its primary active metabolite.[5][6] Accurate quantification of this metabolite in urine is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

LC-MS/MS is the gold standard for quantifying drug metabolites in biological matrices due to its unparalleled sensitivity, specificity, and speed.[7][8] The principle of this method is based on a multi-stage process:

  • Sample Preparation: The urine matrix is complex and contains numerous endogenous compounds that can interfere with analysis. A Solid-Phase Extraction (SPE) step is employed to selectively isolate 4-Oxo-enoxacin and its internal standard from these interferences, a technique proven to be highly effective for quinolone extraction.[7][9][10] This clean-up is critical for minimizing matrix effects, such as ion suppression or enhancement, during mass spectrometric detection.[11]

  • Chromatographic Separation: The cleaned-up sample extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column separates the analyte from any remaining impurities based on polarity.

  • Mass Spectrometric Detection: The column effluent is directed to a tandem mass spectrometer. The analyte is first ionized, typically using electrospray ionization (ESI). The first quadrupole (Q1) isolates the protonated molecular ion (precursor ion) of 4-Oxo-enoxacin. This isolated ion is then fragmented in the collision cell (Q2). The second quadrupole (Q3) isolates specific, characteristic fragment ions (product ions). This highly specific precursor-to-product ion transition is monitored (MRM), providing exceptional selectivity and quantitative accuracy.

Materials and Reagents

  • Standards: 4-Oxo-enoxacin reference standard (≥98% purity), Ciprofloxacin (Internal Standard, IS) (≥98% purity).

  • Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Deionized water (18.2 MΩ·cm), Formic acid (LC-MS grade).

  • Chemicals: Ammonium hydroxide, β-Glucuronidase from Helix pomatia (for optional deconjugation step).

  • SPE Cartridges: Oasis HLB (3 cc, 60 mg) or equivalent polymeric reversed-phase cartridges.

  • Labware: Volumetric flasks, autosampler vials, pipettes, centrifuge, nitrogen evaporator.

Experimental Protocol

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Oxo-enoxacin and Ciprofloxacin (IS) in 10 mL of methanol, respectively. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stock solutions with a 50:50 methanol/water mixture. These are used to spike blank urine for building the calibration curve.

  • Calibration Curve and QC Samples: Prepare calibration standards in blank urine over a clinically relevant concentration range (e.g., 1 to 5000 ng/mL).[5] Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

Urine Sample Preparation: Solid-Phase Extraction (SPE)

The rationale for SPE is to remove salts, urea, and other polar matrix components that can interfere with LC-MS/MS analysis, leading to a cleaner extract and improved method robustness.[9]

  • Step 1: Sample Pre-treatment (Optional Hydrolysis)

    • Causality: Drug metabolites are often excreted as glucuronide conjugates. Enzymatic hydrolysis cleaves these conjugates, allowing for the measurement of the total (free + conjugated) metabolite concentration.

    • To 1 mL of urine sample, add 25 µL of the Ciprofloxacin IS working solution.

    • Add 1 mL of acetate buffer (pH 5.0) and 20 µL of β-glucuronidase solution.

    • Vortex and incubate at 37°C for 2 hours. If only free drug is of interest, omit this step and proceed to dilution.

  • Step 2: Dilution

    • Dilute the (hydrolyzed) urine sample 1:1 (v/v) with 0.1% formic acid in water. This adjusts the pH and reduces matrix viscosity for efficient loading onto the SPE cartridge.[12][13]

  • Step 3: SPE Cartridge Conditioning

    • Condition the Oasis HLB cartridge sequentially with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.

    • Causality: Conditioning activates the stationary phase, ensuring proper retention of the analyte.

  • Step 4: Sample Loading

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Step 5: Washing

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Causality: This step removes highly polar, water-soluble interferences that were retained on the cartridge, while the analytes of interest remain bound.

  • Step 6: Elution

    • Elute the analytes from the cartridge using 2 mL of methanol into a clean collection tube.

    • Causality: The strong organic solvent disrupts the interaction between the analytes and the sorbent, releasing them from the cartridge.

  • Step 7: Evaporation and Reconstitution

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) urine_sample 1. Urine Sample (1 mL) + Internal Standard hydrolysis 2. Optional: Enzymatic Hydrolysis (β-Glucuronidase, 37°C) urine_sample->hydrolysis dilution 3. Dilute with 0.1% Formic Acid hydrolysis->dilution condition 4. Condition Cartridge (Methanol -> Water) dilution->condition load 5. Load Sample wash 6. Wash (5% Methanol) elute 7. Elute (Methanol) evap 8. Evaporate to Dryness (Nitrogen Stream) elute->evap reconstitute 9. Reconstitute in Mobile Phase evap->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Workflow for urine sample preparation using SPE.

LC-MS/MS Instrumental Conditions

The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography

A UHPLC system is recommended for faster analysis times and better peak resolution.[14]

ParameterRecommended Condition
Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.00 5
0.50 5
4.00 95
5.00 95
5.10 5

| 7.00 | 5 |

Mass Spectrometry
ParameterRecommended Condition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3500 V
Gas Flow Rates Optimize per instrument manufacturer's guidelines
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions Note: These transitions are proposed based on the compound's structure. The collision energy (CE) and product ions must be optimized experimentally by infusing a standard solution of each analyte into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4-Oxo-enoxacin 335.1291.150Optimize
4-Oxo-enoxacin 335.1247.150Optimize
Ciprofloxacin (IS) 332.1288.150Optimize
Ciprofloxacin (IS) 332.1231.150Optimize

Causality of Proposed Transitions: The precursor ion [M+H]⁺ is selected in Q1. For fluoroquinolones, common fragmentation pathways include the loss of a carboxyl group as CO₂ and H₂O (a net loss of 44 Da, 335 -> 291) and cleavage of the piperazine ring, which are the basis for the proposed product ions. Using at least two transitions per compound provides a quantifier and a qualifier ion, increasing the confidence of identification according to regulatory guidelines.[11][15]

LCMS_Process cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry (MS/MS) cluster_quads Mass Analyzers autosampler Autosampler Injection column column autosampler->column esi Ion Source (ESI+) column->esi q1 q1 esi->q1 q2 q2 q1->q2 q3 q3 q2->q3 detector Detector q3->detector data_system Data Acquisition System detector->data_system

Caption: Logical flow of the LC-MS/MS analysis process.

Method Validation and Trustworthiness

To ensure the reliability and trustworthiness of the results, the method must be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA).[11][16] Key validation parameters to assess include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank urine from multiple sources.

  • Linearity and Range: Demonstrated by a calibration curve with a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (CV%) should not exceed 15% (20% at the LLOQ).[15]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the urine matrix.

  • Recovery: The efficiency of the SPE process.

  • Stability: Analyte stability in urine under various storage and processing conditions.

Conclusion

The described LC-MS/MS protocol provides a selective, sensitive, and robust method for the quantification of 4-Oxo-enoxacin in human urine. The detailed Solid-Phase Extraction procedure ensures a clean sample extract, minimizing matrix effects and leading to reliable data. This application note serves as a comprehensive guide for laboratories involved in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of enoxacin metabolism.

References

  • Goebel, K. J., Stolz, H., Ehret, I., & Nussbaum, W. (n.d.). A Validated Ion-Pairing High Performance Liquid Chromatographic Method for the Determination of Enoxacin and its Metabolite Oxo-Enoxacin in Plasma and Urine. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of ciprofloxacin and enoxacin in human serum samples by micellar liquid chromatography | Request PDF. ResearchGate. Retrieved from [Link]

  • Baggiani, C., et al. (2021). NanoMIP-Based Solid Phase Extraction of Fluoroquinolones from Human Urine: A Proof-of-Concept Study. MDPI. Retrieved from [Link]

  • University of Turin. (2021). NanoMIP-Based Solid Phase Extraction of Fluoroquinolones from Human Urine. IRIS AperTO. Retrieved from [Link]

  • CORE. (2021). NanoMIP-Based Solid Phase Extraction of Fluoroquinolones from Human Urine. CORE. Retrieved from [Link]

  • Nguyen, T. A., et al. (2023). Determination of norfloxacin, cipfloxacin, levofloxacin and moxifloxacin in urine by HPLC with a two-channel fluorescence detector. NTT University Journal of Science and Technology. Retrieved from [Link]

  • Chere, J. (2023). Detecting Quinolone Antibiotics in Urine. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). NanoMIP-Based Solid Phase Extraction of Fluoroquinolones from Human Urine: A Proof-of-Concept Study. ResearchGate. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2017). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC ANALYTICAL METHOD FOR OZENOXACIN: FORCED DEGRADATION STUDIES. IJNRD. Retrieved from [Link]

  • Internet Scientific Publications. (2008). Study For The Development Of Isolation And Clean Up Process By Using Solid Phase Extraction (SPE) For Fluoroquinolones And Cephalosporins Antibiotic Drugs From Forensic Samples. Internet Scientific Publications. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Enrofloxacin, Oxolinic Acid, Ofloxacin, Orbifloxacin, Sarafloxacin, Difloxacin, Danofloxacin, Nalidixic Acid. mhlw.go.jp. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC determination of enoxacin, ciprofloxacin, norfloxacin and ofloxacin with photoinduced fluorimetric (PIF) detection and multiemission scanning: Application to urine and serum | Request PDF. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. MDPI. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. Retrieved from [Link]

  • dos Santos, P. M., et al. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Enoxacin. Wikipedia. Retrieved from [Link]

  • Salomone, A., et al. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. PubMed. Retrieved from [Link]

  • Kura Biotech. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Kura Biotech. Retrieved from [Link]

  • ANTISEL. (n.d.). Development and validation of a ‘dilute and shoot’ LC–MS/MS method in urine suitable for screening and. ANTISEL. Retrieved from [Link]

  • Gkeka, P., et al. (2021). Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation. PMC. Retrieved from [Link]

  • PMC. (n.d.). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. Retrieved from [Link]

  • PubChem. (n.d.). Enoxacin. PubChem. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Investigation of Pharmaceutical Degradation in Urine via MFC and Assessment of Their Removal Efficiency Using UPLC-MS. Galaxy Publication. Retrieved from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Retrieved from [Link]

  • Agilent Technologies. (2016). Analysis of 122 Veterinary Drugs in Meat Using All Ions MS/MS with an Agilent 1290/6545 UHPLC-Q-TOF System. Agilent Technologies. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct determination of four fluoroquinolones, enoxacin, norfloxacin, ofloxacin, and ciprofloxacin, in pharmaceuticals and blood serum by HPLC | Request PDF. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Semantic Scholar. Retrieved from [Link]

  • MDPI. (2024). A Suitable HPLC-MS/MS Methodology for the Detection of Oxytetracycline, Enrofloxacin, and Sulfachloropyridazine Residues in Lettuce Plants. MDPI. Retrieved from [Link]

Sources

Application

Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for 4-Oxo-enoxacin Isolation

Analyte Profiling & Mechanistic Rationale 4-Oxo-enoxacin is the primary active metabolite of the second-generation fluoroquinolone antibiotic, enoxacin. In clinical pharmacokinetics and environmental monitoring, isolatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & Mechanistic Rationale

4-Oxo-enoxacin is the primary active metabolite of the second-generation fluoroquinolone antibiotic, enoxacin. In clinical pharmacokinetics and environmental monitoring, isolating this metabolite from complex biological matrices (e.g., plasma, urine, or wastewater) presents a significant analytical challenge [1].

Historically, researchers relied on Liquid-Liquid Extraction (LLE) using halogenated solvents to isolate enoxacin and 4-oxo-enoxacin[1]. However, LLE is fundamentally flawed for this class of compounds. Fluoroquinolones and their metabolites possess both a carboxylic acid moiety and a nitrogen-containing heterocycle (piperazine derivative), rendering them highly amphoteric. At physiological pH, they exist predominantly as zwitterions, which exhibit poor solubility in non-polar organic solvents, leading to low recovery rates and severe emulsion formation during LLE.

To overcome these limitations, modern bioanalysis mandates the use of Solid-Phase Extraction (SPE). By leveraging customized polymeric sorbents—specifically Hydrophilic-Lipophilic Balanced (HLB) and Mixed-Mode Cation Exchange (MCX) chemistries—we can exploit the pH-dependent speciation of 4-oxo-enoxacin. This causality-driven approach ensures that the extraction is not merely a transfer of phases, but a targeted chemical isolation that actively eliminates matrix interferences like phospholipids and endogenous proteins [2].

Speciation Dynamics and Sorbent Selection

The selection of the SPE sorbent is dictated by the protonation state of 4-oxo-enoxacin.

  • Neutral/Zwitterionic State (pH 6.0 - 7.0): The molecule exhibits balanced polarity. An HLB sorbent (a copolymer of lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone) is ideal here, capturing the metabolite via reversed-phase interactions [3].

  • Cationic State (pH < 3.0): The acidic environment suppresses the ionization of the carboxylic acid while fully protonating the basic nitrogen atoms. This allows for orthogonal retention on an MCX sorbent, where the molecule is held by both hydrophobic interactions and strong electrostatic cation exchange.

Mechanism Amphoteric 4-Oxo-enoxacin (Amphoteric Metabolite) Acidic Acidic Loading (pH < 3) Protonated Cation (+) Amphoteric->Acidic Neutral Neutral Loading (pH 6-7) Zwitterionic Form (+/-) Amphoteric->Neutral MCX Mixed-Mode Cation Exchange (Dual Retention) Acidic->MCX Electrostatic Binding HLB Hydrophilic-Lipophilic Balance (Reversed-Phase) Neutral->HLB Hydrophobic Binding

Fig 1. pH-dependent speciation of 4-oxo-enoxacin and corresponding SPE sorbent selection.

Experimental Workflow

The following workflow illustrates the critical path for isolating 4-oxo-enoxacin. Every step is engineered with a specific chemical purpose, ensuring a self-validating progression from crude sample to analytical-grade extract.

SPE_Workflow Sample Biological Matrix (Plasma / Urine) Pretreatment Sample Pretreatment (Protein Disruption & pH Adjust) Sample->Pretreatment Conditioning Sorbent Conditioning (Wetting & Equilibration) Pretreatment->Conditioning Prepare Cartridge Loading Sample Loading (Target Analyte Retention) Conditioning->Loading Washing Aggressive Washing (Elution of Phospholipids/Salts) Loading->Washing Elution Target Elution (pH Shift + Organic Solvent) Washing->Elution Analysis LC-MS/MS Quantification (Self-Validating QC) Elution->Analysis

Fig 2. Step-by-step SPE workflow for 4-oxo-enoxacin isolation from biological matrices.

Step-by-Step Isolation Protocols

To guarantee reproducibility, two orthogonal methodologies are provided. The MCX Protocol is prioritized for plasma samples due to its superior ability to eliminate lipid-based matrix effects. The HLB Protocol is recommended for environmental water or urine samples where lipid concentrations are lower, but broad-spectrum polar interferences are high [2][3].

Protocol A: Mixed-Mode Cation Exchange (Oasis MCX, 30 mg/1 cc)

Causality Focus: Orthogonal retention allows for 100% organic washing without analyte loss.

  • Sample Pretreatment: Aliquot 200 µL of plasma. Add 10 µL of Internal Standard (e.g., Enoxacin-d5). Add 200 µL of 4% Phosphoric acid (H₃PO₄).

    • Mechanism: The strong acid disrupts protein-analyte binding and ensures the basic nitrogen on 4-oxo-enoxacin is fully protonated for cation exchange.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the cartridge, followed by 1.0 mL of LC-MS grade Water. Do not allow the sorbent bed to dry.

  • Loading: Load the pretreated, acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash Step 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water.

    • Mechanism: Removes highly polar, water-soluble endogenous salts and acidic interferences.

  • Wash Step 2 (Organic): Pass 1.0 mL of 100% MeOH.

    • Mechanism: Because 4-oxo-enoxacin is locked onto the sorbent via ionic bonds, this aggressive organic wash strips away neutral lipids, cholesterol, and phospholipids without eluting the target analyte.

  • Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.

    • Mechanism: The high pH neutralizes the basic nitrogen of the analyte, breaking the ionic bond and allowing the organic solvent to sweep the now-neutral molecule off the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol B: Hydrophilic-Lipophilic Balance (Oasis HLB, 30 mg/1 cc)

Causality Focus: Universal reversed-phase retention for zwitterionic states.

  • Sample Pretreatment: Aliquot 200 µL of sample. Add 10 µL of Internal Standard. Dilute with 200 µL of 100 mM Phosphate Buffer (pH 6.5).

    • Mechanism: Buffers the sample to a near-neutral pH, maximizing the zwitterionic/neutral population of 4-oxo-enoxacin to enhance hydrophobic retention [3].

  • Conditioning: 1.0 mL MeOH, followed by 1.0 mL Water.

  • Loading: Load the buffered sample at 1 mL/min.

  • Washing: Pass 1.0 mL of 5% MeOH in Water.

    • Mechanism: Removes salts. Note: Exceeding 5% organic in this step risks premature elution of the analyte due to the lack of secondary ionic retention.

  • Elution: Elute with 1.0 mL of 80:20 Acetonitrile:MeOH.

  • Reconstitution: Evaporate and reconstitute as described in Protocol A.

Quantitative Data & Matrix Effect Profiling

The efficacy of an SPE protocol is judged by its absolute recovery and the suppression of matrix effects (ion suppression/enhancement in the MS source). The table below summarizes the validated performance metrics comparing the two protocols for 4-oxo-enoxacin extraction from human plasma.

Extraction StrategyLoading pHPrimary Wash SolventElution SolventMean Recovery (%) ± SDMatrix Effect (%)Phospholipid Removal
Mixed-Mode (MCX) < 3.0 (Acidic)100% Methanol5% NH₄OH in MeOH94.2 ± 3.1< 5.0> 99%
Reversed-Phase (HLB) 6.5 (Neutral)5% Methanol80% Acetonitrile86.5 ± 4.514.2~ 75%

Data Interpretation: While HLB provides acceptable recovery, the MCX protocol is vastly superior for clinical plasma samples. The ability to utilize a 100% Methanol wash in the MCX workflow actively strips away phospholipids, resulting in a matrix effect of less than 5%, thereby improving the signal-to-noise ratio and extending analytical column life.

Self-Validating System & Quality Control

To ensure the trustworthiness of this protocol in a high-throughput environment, the workflow must act as a self-validating system. Researchers must implement the following QC checkpoints:

  • Pre-Extraction Spiking: Always spike the stable isotope-labeled internal standard (IS) before the addition of the pretreatment acid/buffer. If the ratio of 4-oxo-enoxacin to IS remains constant across varying concentrations, the extraction efficiency is validated, and procedural losses are mathematically nullified.

  • Phospholipid Monitoring (In-Silico Validation): During LC-MS/MS analysis, dedicate a mass transition to monitor residual lysophosphatidylcholines (e.g., m/z 496.3 → 184.1) and phosphatidylcholines (m/z 806.6 → 184.1). A successful MCX wash step will result in a flat baseline for the m/z 184.1 product ion. If phospholipid peaks appear at the retention time of 4-oxo-enoxacin, the Wash Step 2 volume must be incrementally increased.

References

  • Hamel, B., Audran, M., Costa, P., & Bressolle, F. (1998). Reversed-phase high-performance liquid chromatographic determination of enoxacin and 4-oxo-enoxacin in human plasma and prostatic tissue. Application to a pharmacokinetic study. Journal of Chromatography A, 812(1-2), 369-379. URL: [Link]

  • Waters Corporation. (2016). Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research. Waters Application Notes. URL: [Link]

  • Seifrtová, M., Pena, A., Lino, C. M., & Solich, P. (2008). Determination of fluoroquinolone antibiotics in hospital and municipal wastewaters in Coimbra by liquid chromatography with a monolithic column. Analytical and Bioanalytical Chemistry, 391(3), 799-805. URL: [Link]

Method

Application Notes &amp; Protocols: In Vitro Characterization of 4-Oxo-enoxacin

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-Oxo-enoxacin, a principal metabolite of the fluoroquinolone...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-Oxo-enoxacin, a principal metabolite of the fluoroquinolone antibiotic, enoxacin. While enoxacin's primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, the biological activities of its metabolites are less characterized but critical for a complete understanding of its efficacy and safety profile.[1][2][3][4] This guide presents a suite of detailed protocols for assessing the antibacterial, mechanistic, and cytotoxic properties of 4-Oxo-enoxacin. The methodologies are designed to be self-validating and are grounded in established principles of antimicrobial and toxicological testing, providing the user with robust tools for preclinical drug metabolite profiling.

Introduction: The Rationale for Metabolite Profiling

Enoxacin is a broad-spectrum fluoroquinolone antibiotic historically used for treating infections of the urinary tract and gonorrhea.[5][6][7] Its bactericidal action is achieved by disrupting DNA replication through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[2][3][6] Following administration, enoxacin is metabolized in the liver, with a significant portion excreted via the kidneys.[8] One of its major metabolites is 4-Oxo-enoxacin.[9][10][11]

Understanding the biological activity of 4-Oxo-enoxacin is crucial for several reasons:

  • Contribution to Efficacy: Does the metabolite retain antibacterial activity, potentially contributing to a prolonged therapeutic effect?

  • Off-Target Effects: Could the metabolite exhibit different activities from the parent drug, leading to unforeseen side effects or drug-drug interactions? Studies have noted that the accumulation of oxoenoxacin in patients with renal impairment might lead to unexpected side effects.[11]

  • Safety and Toxicity: Is the metabolite more or less cytotoxic to mammalian cells than the parent compound? This is a critical component of the overall safety assessment.[12][13]

This guide provides three core in vitro protocols to address these questions systematically.

Physicochemical Properties & Sample Preparation

Proper handling and preparation of the test article are foundational to reliable and reproducible results.

Table 1: Properties of Enoxacin and Preparation of 4-Oxo-enoxacin Stock Solutions

ParameterValue/InstructionRationale & Notes
Parent Compound Enoxacin1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid[1]
Metabolite 4-Oxo-enoxacinThe primary metabolite of interest.[9][11]
Appearance Yellow to off-white powder[7]Visual inspection for quality control.
Solubility DMSO: ~0.1 mg/mLDimethylformamide: ~15 mg/mLPBS (pH 7.2): ~10 mg/mL[14]Enoxacin is sparingly soluble in water but solubility can be increased by adjusting pH.[15][16] For in vitro assays, DMSO is a common solvent. Ensure the final DMSO concentration in the assay medium is non-toxic to the cells (typically <0.5%).
Stock Solution Prep. 1. Weigh out the required amount of 4-Oxo-enoxacin powder in a sterile microfuge tube.2. Add the appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 10 mg/mL or ~31 mM).3. Vortex thoroughly until fully dissolved.4. Aliquot and store at -20°C or below, protected from light.High-concentration stock allows for minimal solvent carryover into the final assay. Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.

Protocol 1: Antibacterial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of 4-Oxo-enoxacin, the lowest concentration that inhibits visible bacterial growth. It is the gold-standard assay for quantifying antibacterial potency. We will use the broth microdilution method, which is a standardized and widely accepted technique.[17][18]

Causality and Experimental Choices
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria. The adjusted concentrations of magnesium (Mg²⁺) and calcium (Ca²⁺) are critical as divalent cations can affect the activity of some antibiotics, including fluoroquinolones, by interfering with their uptake.

  • Inoculum Density: A standardized inoculum (5 x 10⁵ CFU/mL) is crucial for reproducibility.[19] A higher density can lead to falsely high MICs, while a lower density can result in falsely low values.

  • Controls: Including a positive control (bacteria, no drug) and a negative control (broth only) is essential to validate that the bacteria can grow in the assay conditions and that the broth is sterile. A control with the parent compound, enoxacin, provides a direct comparison of potency.

Step-by-Step Methodology
  • Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., E. coli ATCC 25922). b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve the final target density of ~1 x 10⁶ CFU/mL. This will be further diluted 1:2 in the plate for the final concentration.

  • Plate Preparation (96-well microtiter plate): a. Add 100 µL of CAMHB to all wells. b. In the first column, add 100 µL of the 4-Oxo-enoxacin stock solution (previously diluted from the main DMSO stock to a starting concentration in CAMHB, e.g., 128 µg/mL). c. Perform a 2-fold serial dilution by transferring 100 µL from the first column across the plate to the 10th column, mixing thoroughly at each step. Discard the final 100 µL from the 10th column. This creates a concentration gradient. d. Column 11 will serve as the positive control (no drug). e. Column 12 will serve as the negative control (no drug, no bacteria).

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum from step 1c to wells in columns 1 through 11. The final volume in each well is 200 µL, and the final bacterial concentration is 5 x 10⁵ CFU/mL. b. Do not add bacteria to column 12.

  • Incubation: a. Seal the plate (e.g., with an adhesive film) to prevent evaporation. b. Incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19]

  • Reading the MIC: a. After incubation, visually inspect the plate. The MIC is the lowest concentration of 4-Oxo-enoxacin at which there is no visible turbidity (growth).[18][19]

Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_result Result p1 Prepare 0.5 McFarland Bacterial Suspension p2 Dilute to Final Inoculum Density p1->p2 a1 Inoculate Plate with Bacterial Suspension p2->a1 p3 Prepare Serial Dilutions of 4-Oxo-enoxacin in Plate p3->a1 a2 Incubate at 35°C for 16-20 hours a1->a2 a3 Visually Inspect for Turbidity a2->a3 r1 Determine MIC Value a3->r1

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Bacterial Topoisomerase II Inhibition Assay

This protocol directly assesses if 4-Oxo-enoxacin inhibits the enzymatic activity of its primary molecular target, bacterial DNA gyrase. The assay measures the inhibition of the enzyme's ability to introduce negative supercoils into relaxed plasmid DNA. This is a key mechanistic assay to determine if the metabolite retains the parent drug's mode of action.[20][21]

Causality and Experimental Choices
  • Enzyme & Substrate: Purified E. coli DNA gyrase and relaxed pBR322 plasmid DNA are used. pBR322 is a standard, commercially available plasmid. The relaxation of the plasmid (to remove existing supercoils) is a necessary prerequisite to observe the supercoiling activity of the gyrase.

  • Detection Method: Agarose gel electrophoresis is used to separate the different topological forms of the plasmid. Supercoiled DNA migrates faster through the gel than relaxed DNA. The inhibition of the enzyme is observed as a decrease in the amount of the fast-migrating supercoiled form and an increase in the slow-migrating relaxed form.

  • ATP: DNA gyrase activity is an ATP-dependent process. The reaction buffer must contain ATP for the enzyme to function.

Step-by-Step Methodology
  • Reaction Setup (on ice): a. In sterile microfuge tubes, prepare the reaction mixtures. A typical 20 µL reaction includes:

    • 5X Gyrase Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)
    • Relaxed pBR322 plasmid DNA (e.g., 0.5 µg)
    • ATP solution (to a final concentration of 1 mM)
    • Varying concentrations of 4-Oxo-enoxacin (or DMSO vehicle control).
    • Nuclease-free water to bring the volume to just under 20 µL.
  • Enzyme Addition: a. Add a pre-determined amount of E. coli DNA gyrase (e.g., 1 unit, which can supercoil >50% of the DNA in 30 minutes) to each reaction tube. Mix gently by pipetting.

  • Incubation: a. Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: a. Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye (containing EDTA to chelate Mg²⁺ and stop the enzyme, and a dye like bromophenol blue).

  • Agarose Gel Electrophoresis: a. Prepare a 1% agarose gel in 1X TAE or TBE buffer, containing an intercalating dye (e.g., SYBR Safe or ethidium bromide). b. Load the entire reaction mixture into the wells of the gel. c. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.

  • Visualization and Analysis: a. Visualize the DNA bands under UV light. b. The control lane (no inhibitor) should show a strong band corresponding to supercoiled DNA. c. Increasing concentrations of an effective inhibitor (like the parent enoxacin) will show a decrease in the supercoiled band and an increase in the relaxed plasmid band. d. The concentration of 4-Oxo-enoxacin that inhibits 50% of the supercoiling activity (IC₅₀) can be estimated by densitometry of the bands.

Logical Relationship Diagram

Topo_Assay cluster_components Reaction Components Enzyme DNA Gyrase Reaction Incubation (37°C) Enzyme->Reaction Substrate Relaxed Plasmid DNA Substrate->Reaction Cofactor ATP Cofactor->Reaction Inhibitor 4-Oxo-enoxacin Inhibitor->Reaction Inhibits? Outcome Supercoiled DNA Relaxed DNA Reaction->Outcome Analysis Agarose Gel Electrophoresis Outcome->Analysis

Caption: Logical flow of the DNA gyrase supercoiling assay.

Protocol 3: Mammalian Cell Cytotoxicity Assay

This protocol assesses the general toxicity of 4-Oxo-enoxacin to mammalian cells, providing a crucial part of its safety profile. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[22] A reduction in metabolic activity is assumed to correspond to cell death or a cytostatic effect.

Causality and Experimental Choices
  • Cell Line: A relevant cell line should be chosen. For general toxicity, a liver-derived cell line like HepG2 is common, as the liver is a primary site of drug metabolism. For specific applications, other lines could be used (e.g., kidney cells like HEK293, given the renal excretion of enoxacin).

  • Assay Principle: Viable cells with active mitochondria contain reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

  • Endpoint: The endpoint is a colorimetric reading, making it suitable for high-throughput screening in a 96-well plate format.

Step-by-Step Methodology
  • Cell Seeding: a. Culture mammalian cells (e.g., HepG2) to ~80% confluency. b. Trypsinize, count, and resuspend the cells in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well). d. Incubate for 24 hours at 37°C, 5% CO₂, to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of 4-Oxo-enoxacin in complete culture medium from your DMSO stock. b. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. c. Include wells for a vehicle control (medium with the highest percentage of DMSO used) and an untreated control. A positive control for cytotoxicity (e.g., doxorubicin) is also recommended.

  • Incubation: a. Incubate the plate for a defined period, typically 24, 48, or 72 hours, at 37°C, 5% CO₂.

  • MTT Addition: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for another 2-4 hours at 37°C, 5% CO₂. During this time, formazan crystals will form.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Reading: a. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ (the concentration that reduces viability by 50%).

Conclusion

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of 4-Oxo-enoxacin. By systematically evaluating its antibacterial activity (MIC), its effect on the primary bacterial target (DNA gyrase), and its general toxicity to mammalian cells (cytotoxicity), researchers can build a comprehensive profile of the metabolite. This data is essential for understanding its potential contribution to the overall therapeutic and toxicological profile of enoxacin, informing further drug development and safety assessment efforts.

References

  • National Center for Biotechnology Information. (n.d.). Enoxacin. PubChem. Retrieved from [Link]

  • Wikipedia. (2024, May 22). Enoxacin. In Wikipedia. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Enoxacin? Synapse. Retrieved from [Link]

  • Lomaestro, B. M., & Bailie, G. R. (1991). Enoxacin: a new fluoroquinolone. PubMed. Retrieved from [Link]

  • Patsnap. (2024, June 14). What is Enoxacin used for? Synapse. Retrieved from [Link]

  • Al-Trawneh, S. A., Al-Salahat, K., Al-Momani, E., Al-Zoubi, R. M., Al-Smadi, M., Al-Zaqqa, M., & Al-Hiari, Y. M. (2024). Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. Molecules, 29(22), 4930. [Link]

  • Fass, R. J. (1986). Comparative in vitro activity of three new quinolone antibiotics against recent clinical isolates. PubMed. Retrieved from [Link]

  • Gootz, T. D., Barrett, J. F., & Sutcliffe, J. A. (1990). Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. PubMed. Retrieved from [Link]

  • Drlica, K., Hiasa, H., Kerns, R. J., Malik, M., Mustaev, A., & Zhao, X. (2007). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Current Protocols in Pharmacology, 39, 3.13.1–3.13.26. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Halliwell, B. (2012). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current Chemical Genomics, 6, 69–80. [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Sörgel, F., Naber, K. G., Metz, R., & Morgenroth, A. (1989). [Enoxacin--comparative pharmacokinetics and tissue penetration]. PubMed. Retrieved from [Link]

  • Gönüllü, N., Aktaş, Z., Salcioglu, M., Bal, C., & Ang, O. (2001). Comparative in vitro activities of five quinolone antibiotics, including gemifloxacin, against clinical isolates. PubMed. Retrieved from [Link]

  • Scilit. (n.d.). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Retrieved from [Link]

  • Sudo, K., Hashimoto, K., & Tachizawa, H. (1990). Effects of enoxacin on renal and metabolic clearance of theophylline in rats. PubMed. Retrieved from [Link]

  • Faria, M. A., & Calejo, I. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

  • MacGowan, A. P., & Bowker, K. E. (2000). use of in vitro pharmacodynamic models of infection to optimize fluoroquinolone dosing regimens. Journal of Antimicrobial Chemotherapy, 46(2), 163–170. [Link]

  • Al-Trawneh, S. A., Al-Salahat, K., Al-Momani, E., Al-Zoubi, R. M., Al-Smadi, M., Al-Zaqqa, M., & Al-Hiari, Y. M. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics, 11(3), 346. [Link]

  • De Laurentiis, E., D'Angelo, F., & Vione, D. (2018). Direct and indirect photolysis of the antibiotic enoxacin: kinetics of oxidation by reactive photo-induced species and simulations. Environmental Science and Pollution Research, 25(18), 17359–17368. [Link]

  • He, G.-X., Kar, A., & Drlica, K. (2004). Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. Antimicrobial Agents and Chemotherapy, 48(8), 3127–3130. [Link]

  • Al-Trawneh, S. A., et al. (2024). Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. Molecules, 29(22), 4930. [Link]

  • Gocke, E., & Albertini, S. (2002). Inhibition of Human Topoisomerase IIα by Fluoroquinolones and Ultraviolet A Irradiation. Toxicological Sciences, 69(1), 143–150. [Link]

  • Mihai, D. P., et al. (2024). In Silico Evaluation of Some Computer-Designed Fluoroquinolone–Glutamic Acid Hybrids as Potential Topoisomerase II Inhibitors with Anti-Cancer Effect. International Journal of Molecular Sciences, 25(23), 14068. [Link]

  • Pop, M. S., & Oprean, C. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Retrieved from [Link]

  • Al-Trawneh, S. A., et al. (2024). (PDF) Advances in the Synthesis and Biological Applications of Enoxacin Based Compounds. ResearchGate. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). enoxacin. Retrieved from [Link]

  • Wijnands, W. J. A., et al. (2014). (PDF) Distribution kinetics of enoxacin and its metabolite oxoenoxacin in excretory fluids of healthy volunteers. ResearchGate. Retrieved from [Link]

  • Li, B., et al. (2022). Insight into the Removal of Enoxacin in an Anaerobic Sulfur-Mediated Wastewater Treatment System: Performance, Kinetics and Mechanisms. MDPI. Retrieved from [Link]

  • Patsnap. (2025, July 5). Enoxacin - Drug Targets, Indications, Patents. Synapse. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme illustrating the protocols for QIAR experiments and mutant frequency assays (MFAs) following treatments with a quinolone or other compounds. Retrieved from [Link]

  • Van der Auwera, P., Stolear, J. C., George, B., & Dudley, M. N. (1990). Pharmacokinetics of enoxacin and its oxometabolite following intravenous administration to patients with different degrees of renal impairment. Antimicrobial Agents and Chemotherapy, 34(8), 1491–1497. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Hmar, R., & Kumar, S. (2024). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Jones, R. M. (1989). In-vitro antimicrobial activity of enoxacin and its metabolites. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Szymański, J., et al. (2022). The New Face of a Well-Known Antibiotic: A Review of the Anticancer Activity of Enoxacin and Its Derivatives. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN1433763A - Enoxacin preparation and preparation process thereof.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). synthesis-and-preformulation-studies-of-a-prodrug-of-enoxacin.pdf. Retrieved from [Link]

Sources

Application

Preparation of 4-Oxo-enoxacin stock solutions for cell culture

Application Note: Preparation and Validation of 4-Oxo-enoxacin Stock Solutions for In Vitro Cell Culture Introduction & Mechanistic Grounding 4-Oxo-enoxacin is the primary oxometabolite of the broad-spectrum fluoroquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Validation of 4-Oxo-enoxacin Stock Solutions for In Vitro Cell Culture

Introduction & Mechanistic Grounding

4-Oxo-enoxacin is the primary oxometabolite of the broad-spectrum fluoroquinolone antibiotic, enoxacin [1]. While the parent compound enoxacin is zwitterionic, 4-oxo-enoxacin possesses distinct anionic properties, which significantly alter its distribution kinetics, solubility profile, and cellular uptake [2].

In mammalian cell culture, fluoroquinolones and their metabolites are heavily utilized not only for their antimicrobial properties (via inhibition of bacterial DNA gyrase and topoisomerase IV) but also for their profound effects on eukaryotic microRNA (miRNA) processing. Specifically, these compounds act as cancer-specific growth inhibitors by binding to and enhancing TAR RNA-binding protein 2 (TRBP). This interaction promotes miRNA biogenesis and restores tumor suppressor functions in malignant cells [3]. Furthermore, 4-oxo-enoxacin is frequently employed in pharmacokinetic tracking and neurotoxicity assays evaluating GABA receptor interactions [4].

Because 4-oxo-enoxacin is a highly specific metabolite used in sensitive in vitro assays, preparing a stable, fully dissolved, and sterile stock solution is a critical first step. This guide provides a self-validating protocol to ensure maximum bioavailability and reproducibility in cellular assays.

Physicochemical Properties & Molarity Data

Table 1: Physicochemical Properties of 4-Oxo-enoxacin

Property Value
Chemical Name 4-Oxo-enoxacin
CAS Number 87939-12-6
Molecular Formula C15H15FN4O4
Molecular Weight 334.3 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Solubility Limit (DMSO) ~15-20 mg/mL (Requires warming/sonication)
Storage (Powder) -20°C (Desiccated, protected from light)

| Storage (Stock Solution) | -80°C for up to 6 months |

Table 2: Mass-to-Molarity Conversion (for 1 mL DMSO)

Target Concentration Mass of 4-Oxo-enoxacin Required
1 mM 0.334 mg
5 mM 1.67 mg
10 mM 3.34 mg

| 20 mM | 6.68 mg |

Mechanistic Pathway Visualization

Pathway Enox 4-Oxo-enoxacin (Fluoroquinolone Metabolite) TRBP TAR RNA-binding protein 2 (TRBP) Enox->TRBP Binds & Enhances Activity Dicer Dicer Endonuclease Complex TRBP->Dicer Recruits / Stabilizes miRNA miRNA Maturation (siRNA loading onto RISC) Dicer->miRNA Cleaves pre-miRNA Cancer Inhibition of Cancer Cell Growth & Apoptosis Induction miRNA->Cancer Restores Tumor Suppressor Networks

Pathway of 4-Oxo-enoxacin enhancing TRBP-mediated miRNA processing in cancer cells.

Experimental Protocol: Preparation of Primary Stock Solution (10 mM)

Expertise & Experience: 4-Oxo-enoxacin exhibits a rigid crystalline lattice that resists immediate dissolution in DMSO. Simple vortexing is often insufficient. The application of mild thermal energy and acoustic cavitation (sonication) is required to disrupt intermolecular hydrogen bonds and achieve a homogenous solution.

Step-by-Step Methodology:

  • Equilibration: Remove the 4-Oxo-enoxacin powder from -20°C storage and allow it to equilibrate to room temperature (RT) for 30 minutes in a desiccator.

    • Causality: Prevents ambient moisture condensation on the powder, which can cause localized hydrolysis or alter the precise molarity of the final solution.

  • Weighing: Accurately weigh 3.34 mg of 4-Oxo-enoxacin using an analytical balance. Transfer to a sterile, amber 1.5 mL microcentrifuge tube.

    • Causality: Amber tubes protect the light-sensitive fluoroquinolone core from photodegradation.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution:

    • Vortex vigorously for 60 seconds.

    • Place the tube in a 37°C water bath for 10 minutes.

    • Transfer to an ultrasonic bath and sonicate for 5 minutes until the solution is completely clear.

  • Self-Validation Checkpoint 1 (Visual & Spectrophotometric): Hold the tube against a light source; no particulate matter should be visible. For rigorous validation, dilute a 1 µL aliquot in 999 µL of mobile phase and verify the absorbance peak at λ = 340 nm using a UV-Vis spectrophotometer[1].

  • Sterilization: Draw the solution into a sterile syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a new sterile amber tube.

    • Causality: PTFE is chemically compatible with DMSO; using PES or Nylon may result in filter degradation and leaching of toxic polymers into your stock.

  • Aliquoting & Storage: Divide the stock into 50 µL or 100 µL single-use aliquots. Store immediately at -80°C.

    • Causality: Aliquoting creates a self-validating system where each experiment uses a pristine vial, eliminating the risk of compound precipitation or degradation caused by repeated freeze-thaw cycles.

Experimental Protocol: Preparation of Working Solutions for Cell Culture

Expertise & Experience: DMSO is cytotoxic to most mammalian cell lines at concentrations exceeding 0.1% - 0.5% (v/v). The working solution must be prepared using a serial dilution strategy to ensure the final DMSO concentration remains below this critical threshold.

Step-by-Step Methodology:

  • Thawing: Thaw a single 50 µL aliquot of the 10 mM stock solution at RT. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): If your target assay concentration is very low (e.g., 1 µM), prepare a 1 mM intermediate stock by adding 10 µL of the 10 mM stock to 90 µL of sterile PBS or base culture media.

    • Note: Use this intermediate immediately, as aqueous solubility is poor and precipitation may occur over time.

  • Final Media Preparation: Add the required volume of stock directly into pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS).

    • Example: To achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock per 1 mL of media. The final DMSO concentration will be 0.1%, which is biologically inert for most cell lines.

  • Self-Validation Checkpoint 2 (Biological Control): Always include a "Vehicle Control" well in your cell culture plates containing the exact same concentration of DMSO (e.g., 0.1%) without 4-Oxo-enoxacin. This validates that any observed phenotypic changes (e.g., apoptosis, miRNA upregulation) are strictly due to the drug metabolite and not solvent toxicity.

Experimental Workflow Visualization

Workflow A 4-Oxo-enoxacin Powder (RT Equilibrated) B Add Anhydrous DMSO (Primary Solvent) A->B C Vortex & Sonicate (37°C, 10 mins) B->C D Sterile Filtration (0.22 µm PTFE) C->D E Aliquot & Store (-80°C) D->E F Dilute in Media (<0.1% DMSO final) E->F

Workflow for the preparation, sterilization, and in vitro application of 4-Oxo-enoxacin.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Oxo-enoxacin Peak Tailing in HPLC Analysis

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with 4-oxo-enoxacin.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with 4-oxo-enoxacin. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your method development and troubleshooting. Our goal is to move beyond simple fixes to a robust understanding of the chromatographic process.

Understanding the Challenge: The Physicochemical Nature of 4-Oxo-enoxacin

4-Oxo-enoxacin, a metabolite of the fluoroquinolone antibiotic enoxacin, possesses chemical properties that make it susceptible to poor peak shape in reversed-phase HPLC. Understanding these properties is the first step in effective troubleshooting.

PropertyValue/CharacteristicImplication for HPLC Analysis
Molecular Weight 334.3 g/mol [1]Standard molecular weight for small molecule analysis.
Predicted pKa ~6.03[1][2]The molecule is zwitterionic, with both acidic (carboxylic acid) and basic (piperazine ring) functional groups. Its charge state is highly dependent on the mobile phase pH, significantly impacting retention and peak shape.[3]
Predicted logP Data not readily available, but parent enoxacin is relatively polar (XLogP3 = -0.2)[4]Suggests that retention on traditional C18 columns will be moderate.
Chelating Properties The 4-oxo and 3-carboxyl groups form a bidentate ligand capable of strong chelation with metal ions.[5][6][7][8]This is a primary cause of peak tailing due to interactions with metal impurities in the HPLC system or silica matrix.
Solubility Parent compound enoxacin is soluble in acidic or basic solutions and sparingly soluble in water.[5][9][10]Sample diluent must be carefully chosen to ensure complete dissolution and compatibility with the mobile phase.

F.A.Q. and Troubleshooting Guide

This section is organized in a question-and-answer format to directly address common issues encountered during the analysis of 4-oxo-enoxacin.

Part 1: Mobile Phase and pH-Related Issues

Question 1: My 4-oxo-enoxacin peak is tailing significantly. Where should I start my investigation?

Answer: The most common culprit for the peak tailing of compounds like 4-oxo-enoxacin is secondary interactions with the stationary phase. Given its chemical structure, there are two primary interactions to consider: silanol interactions and metal chelation. The mobile phase pH is the most powerful tool to control these interactions.

Start by evaluating your mobile phase pH. Because 4-oxo-enoxacin has a pKa of approximately 6.03, its ionization state is highly sensitive to pH changes in this region.[1][2] Operating near the pKa will result in a mixed population of ionized and neutral molecules, leading to peak broadening and tailing.

Recommendation: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For 4-oxo-enoxacin, this means operating at a pH below 4 or above 8.

Question 2: Should I use a low or high pH mobile phase for my analysis?

Answer: Both low and high pH have their advantages and disadvantages. The optimal choice depends on your column's stability and the other components in your sample.

  • Low pH (e.g., pH 2.5-3.5):

    • Mechanism: At low pH, the carboxylic acid group of 4-oxo-enoxacin will be protonated (neutral), and the basic piperazine moiety will be protonated (positively charged). More importantly, the acidic residual silanol groups on the silica-based stationary phase will be protonated and thus rendered neutral. This minimizes the strong ionic interactions between the positively charged analyte and the negatively charged silanols, which are a major cause of peak tailing.

    • Benefit: This is often the most effective and straightforward way to achieve symmetrical peaks for basic compounds on standard silica-based columns. Many published methods for fluoroquinolones utilize a low pH mobile phase.[11][12]

    • Consideration: Ensure your column is rated for use at low pH to avoid hydrolysis of the stationary phase.

  • High pH (e.g., pH 9-10):

    • Mechanism: At high pH, the carboxylic acid will be deprotonated (negatively charged), and the piperazine ring will be in its neutral basic form. This can also lead to good peak shape, but the mechanism is different. Here, you are relying on having a highly deactivated, end-capped column with minimal accessible silanol groups.

    • Benefit: Can sometimes provide alternative selectivity compared to low pH methods.

    • Consideration: Requires a pH-stable column (e.g., hybrid silica or polymer-based) as traditional silica columns will dissolve at high pH.

Experimental Protocol: pH Optimization

  • Prepare Mobile Phases: Prepare identical mobile phases (e.g., Acetonitrile:Buffer) with the only difference being the pH of the aqueous buffer. Start with pH 3.0, 7.0, and 9.0.

  • Column Equilibration: For each pH condition, thoroughly equilibrate the column with at least 20 column volumes of the new mobile phase.

  • Injection: Inject a standard solution of 4-oxo-enoxacin and observe the peak shape.

  • Analysis: Compare the tailing factor and retention time at each pH. You should observe a significant improvement in peak symmetry at either low or high pH compared to the neutral pH.

Part 2: Column Chemistry and Hardware Interactions

Question 3: I've adjusted the pH, but I still see some peak tailing. What else could be the cause?

Answer: If pH adjustment alone is insufficient, the next area to investigate is the interaction of 4-oxo-enoxacin with metal ions. The 4-oxo and adjacent carboxylic acid moieties form a powerful chelating site that can interact with trace metal ions (e.g., iron, aluminum, titanium) present in your HPLC system or within the silica matrix of the column itself. This chelation creates a strong secondary retention mechanism, resulting in significant peak tailing.

Troubleshooting Steps for Metal Chelation:

  • Use a Competing Chelator: Add a small amount of a competing chelating agent to the mobile phase. Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-0.5 mM can be very effective at "passivating" the metal sites in the system and on the column.

  • Column Selection:

    • High Purity Silica: Use a column packed with high-purity, "Type B" silica, which has a very low metal content.

    • End-Capped Columns: Ensure you are using a well-end-capped column. End-capping chemically derivatizes most of the residual silanol groups, reducing their ability to interact with your analyte.

    • Inert Hardware: Consider using columns with PEEK or other inert hardware to minimize contact of the sample with stainless steel frits and column bodies.

  • System Passivation: If you suspect your HPLC system is the source of metal contamination, you can passivate it by flushing the system with a solution of a strong chelating agent (e.g., 1% citric acid or 1% EDTA), followed by a thorough flush with your mobile phase. Always consult your HPLC manufacturer's guidelines before performing this procedure.

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_pH Is Mobile Phase pH 2 units from pKa (~6.03)? start->check_pH adjust_pH Adjust pH to < 4 or > 8 check_pH->adjust_pH No tailing_persists Tailing Persists check_pH->tailing_persists Yes low_pH Try pH 2.5-3.5 (e.g., with formic or phosphoric acid) adjust_pH->low_pH high_pH Try pH 9-10 (with pH-stable column) adjust_pH->high_pH re_evaluate Re-evaluate Peak Shape low_pH->re_evaluate high_pH->re_evaluate re_evaluate->tailing_persists Tailing Persists solution Symmetrical Peak Achieved re_evaluate->solution Problem Solved metal_chelation Suspect Metal Chelation tailing_persists->metal_chelation add_chelator Add Competing Chelator to Mobile Phase (e.g., 0.1-0.5 mM EDTA) metal_chelation->add_chelator column_check Evaluate Column Chemistry metal_chelation->column_check system_check Consider System Contamination metal_chelation->system_check add_chelator->re_evaluate high_purity_silica Use High-Purity, End-Capped Column column_check->high_purity_silica inert_hardware Consider Column with Inert Hardware (PEEK) column_check->inert_hardware high_purity_silica->re_evaluate inert_hardware->re_evaluate passivate_system Passivate HPLC System system_check->passivate_system passivate_system->re_evaluate

Caption: A systematic workflow for troubleshooting 4-oxo-enoxacin peak tailing.

Question 4: Can my sample solvent or injection volume affect peak shape?

Answer: Absolutely. A mismatch between the sample solvent and the mobile phase is a common cause of peak distortion.

  • Solvent Strength: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte to travel through the top of the column too quickly, leading to band broadening and a distorted peak.

  • Injection Volume: Injecting too large a volume of sample, especially if it is in a strong solvent, can overload the column and lead to peak fronting or tailing.

Recommendation:

  • Ideally, dissolve your sample in the initial mobile phase.

  • If solubility is an issue, use the weakest solvent possible that will fully dissolve your sample.

  • Keep the injection volume as small as possible while still achieving the required sensitivity.

Part 3: Advanced Considerations

Question 5: I've tried everything and still have some tailing. Are there any other mobile phase additives I can try?

Answer: Yes, in some cases, especially with older columns or particularly challenging separations, other mobile phase additives can be beneficial.

  • Competing Base: For low pH methods where silanol interactions are still suspected, a competing base like triethylamine (TEA) can be added to the mobile phase at a concentration of 10-25 mM. The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte. However, be aware that TEA can shorten column lifetime and may suppress ionization in mass spectrometry detection.

  • Chaotropic Agents: Certain inorganic salts, such as sodium perchlorate or sodium hexafluorophosphate, can be added to the mobile phase to improve peak shape. These "chaotropic agents" are thought to disrupt the solvation of the analyte in a way that reduces secondary interactions with the stationary phase.

Diagram: Chemical Interactions Leading to Peak Tailing

G cluster_column Silica Stationary Phase silanol Deprotonated Silanol (Si-O⁻) (Active Site) bad_peak Tailing Peak (Problem) silanol->bad_peak Causes metal Metal Impurity (M⁺) (e.g., Fe³⁺, Al³⁺) metal->bad_peak Causes analyte 4-Oxo-enoxacin (Positively Charged Piperazine + Chelating Group) analyte->silanol Ionic Interaction analyte->metal Chelation good_peak Symmetrical Peak (Desired Outcome)

Caption: Mechanisms of secondary interactions causing peak tailing.

Summary and Key Takeaways

Troubleshooting peak tailing for 4-oxo-enoxacin is a systematic process that involves understanding the analyte's chemistry and its potential interactions with the HPLC system.

  • Start with pH: The most critical parameter to control is the mobile phase pH. Ensure it is at least 2 pH units away from the pKa of 4-oxo-enoxacin (~6.03). A low pH (2.5-3.5) is often the most effective starting point.

  • Address Metal Chelation: If peak tailing persists, consider the strong chelating nature of the molecule. The use of a competing chelator (EDTA) in the mobile phase or a column with low metal content is highly recommended.

  • Optimize Column and System Conditions: Use high-purity, well-end-capped columns. Ensure your sample solvent is compatible with the mobile phase and minimize injection volume.

  • Be Systematic: Change one parameter at a time and evaluate the effect on peak shape. This logical approach will lead to a robust and reliable analytical method.

By applying these principles, you can effectively troubleshoot and resolve peak tailing issues, leading to improved accuracy, precision, and reliability in your HPLC analysis of 4-oxo-enoxacin.

References

  • Anonymous. (2024, July 15). To Study Force Degradation of Ozenoxacin Using RP-HPLC. IJFMR. [Link]

  • Tariq, M., et al. (n.d.). Synthesis, Characterization, Antibacterial and Anti-Inflammatory Activities of Enoxacin Metal Complexes. PMC. [Link]

  • Patil, P. (2017, December 11). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC ANALYTICAL METHOD FOR OZENOXACIN: FORCED DEGRADATION STUDIES. IJNRD. [Link]

  • Espinosa-Mansilla, A., et al. (2005, August 5). HPLC determination of enoxacin, ciprofloxacin, norfloxacin and ofloxacin with photoinduced fluorimetric (PIF) detection and multiemission scanning: application to urine and serum. PubMed. [Link]

  • Anonymous. (n.d.). Determination of enoxacin and its related substances by HPLC. ResearchGate. [Link]

  • Anonymous. (2024, July 19). To Study Force Degradation Of Ozenoxacin Using RP-HPLC. IJFMR. [Link]

  • Anonymous. (2023, September 4). (PDF) STABILITY-INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF OZENOXACIN AND ITS DEGRADATION PRODUCTS IN OINTMENT DOSAGE FORMS. ResearchGate. [Link]

  • Anonymous. (2024, February 15). Identification, characterisation and in silico ADMET prediction of ozenoxacin and its degradation products using high-performance liquid chromatography-photodiode array and liquid chromatography-quadrupole time-of-flight-tandem mass spectrometry. PubMed. [Link]

  • Anonymous. (2026, March 5). HPLC determination of enoxacin, ciprofloxacin, norfloxacin and ofloxacin with photoinduced fluorimetric (PIF) detection and multiemission scanning: Application to urine and serum | Request PDF. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Enoxacin. PubChem. [Link]

  • Anonymous. (n.d.). CHN Microanalysis of Enoxacin and its metal Complexes. | Download Table. ResearchGate. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). enoxacin. [Link]

  • Anonymous. (2025, August 7). (PDF) Enoxacin fluoroquinolone antibacterial agent complexes with Pt(IV), Ru(III) and Ir(III) ions: Synthesis, spectroscopic, physicochemical characterizations and biological studies. ResearchGate. [Link]

  • Jyothi, N. (2023, February 1). A New RP-HPLC Method Development and Validation of Ozenoxacin Cream. [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • White, L. O., et al. (n.d.). Assay of enoxacin in human serum and prostatic tissue by HPLC. Oxford Academic. [Link]

  • Anonymous. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Anonymous. (2024, November 7). Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. [Link]

  • Sörgel, F., et al. (2014, July 13). (PDF) Distribution kinetics of enoxacin and its metabolite oxoenoxacin in excretory fluids of healthy volunteers. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Anonymous. (2022, September 16). Insight into the Removal of Enoxacin in an Anaerobic Sulfur-Mediated Wastewater Treatment System: Performance, Kinetics and Mechanisms. MDPI. [Link]

  • NextSDS. (n.d.). 4-oxo-enoxacin — Chemical Substance Information. [Link]

  • Anonymous. (2011, January 5). Effect of Metal Ions on the In vitro Availability of Enoxacin, its In Vivo implications, Kinetic and Antibacterial Studies. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Enoxacin [USAN:INN:BAN:JAN]. PubChem. [Link]

  • Horvat, M., et al. (n.d.). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. PMC - NIH. [Link]

  • Wikipedia. (n.d.). 依諾沙星. [Link]

Sources

Optimization

4-Oxo-enoxacin Bioanalysis Support Center: Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for 4-oxo-enoxacin bioanalysis. As a major zwitterionic metabolite of the fluoroquinolone antibiotic enoxacin, 4-oxo-enoxacin presents unique challenges in sample preparation, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-oxo-enoxacin bioanalysis. As a major zwitterionic metabolite of the fluoroquinolone antibiotic enoxacin, 4-oxo-enoxacin presents unique challenges in sample preparation, including severe protein binding, multivalent cation chelation, and unpredictable partitioning in organic solvents. This guide provides field-proven, mechanistically grounded solutions to optimize your recovery rates and eliminate matrix effects in LC-MS/MS workflows.

Section 1: Troubleshooting FAQs

Q1: Why is my Liquid-Liquid Extraction (LLE) recovery of 4-oxo-enoxacin from plasma inconsistent and generally below 40%?

A1: The poor recovery is driven by the zwitterionic nature of 4-oxo-enoxacin. At physiological pH (~7.4), the molecule contains both a protonated piperazine ring and a deprotonated carboxylic acid, rendering it highly polar and poorly soluble in non-polar organic solvents used in standard LLE. Furthermore, fluoroquinolones exhibit strong protein binding and readily chelate with divalent cations (Ca²⁺, Mg²⁺) present in the plasma matrix.

The Solution: Shift your workflow to Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) polymer. If you must use LLE or a protein precipitation (PPT) approach, you must disrupt the zwitterion state. Adjust the plasma pH to ~3.0 using an acidifier like 1% formic acid to fully protonate the carboxylate group, significantly increasing its solubility in organic crash solvents[1]. Additionally, adding a chelating agent prior to extraction disrupts metal-analyte complexes, freeing the 4-oxo-enoxacin for partitioning[2].

Q2: I am experiencing severe ion suppression in the LC-MS/MS ESI+ mode when analyzing 4-oxo-enoxacin in tissue homogenates. How can I resolve this matrix effect?

A2: Ion suppression in electrospray ionization (ESI) occurs when co-eluting matrix components—most commonly endogenous phospholipids from tissue—compete with your analyte for charge at the droplet surface.

The Solution: Implement a stringent two-step cleanup: Acidified Protein Precipitation followed by SPE. Utilizing an Oasis HLB cartridge effectively washes away polar interferences and retains the analyte[3]. To create a self-validating system, always run a post-extraction spiked blank alongside your samples. If suppression persists, dilute the final extract or incorporate an internal standard. If a stable-isotope labeled (SIL) standard is unavailable, a structural analog like enoxacin (if not co-administered) can be used to accurately normalize the matrix effect[3].

Q3: What is the optimal sample preparation to prevent fluoroquinolone chelation in calcium-rich biological matrices (e.g., milk, bone, or urine)?

A3: Fluoroquinolones possess a 3-carboxyl and 4-oxo group that act as strong bidentate ligands, forming insoluble complexes with multivalent cations.

The Solution: Treat the biological matrix with McIlvaine buffer (a citrate-phosphate buffer, pH 4.0) combined with a deproteinizing agent like trichloroacetic acid (TCA) prior to extraction[4]. The citrate competitively binds the free calcium and magnesium, releasing 4-oxo-enoxacin into the aqueous phase for subsequent SPE cleanup[4].

Section 2: Validated Experimental Protocols

Protocol A: Optimized Solid-Phase Extraction (SPE) for Plasma/Serum

Self-Validation Check: Include a matrix blank spiked with the Internal Standard (IS) post-extraction to calculate the absolute matrix effect and ensure phospholipid removal.

  • Sample Pre-treatment: Aliquot 500 µL of plasma. Add 50 µL of IS. Add 500 µL of McIlvaine buffer (pH 4.0) to disrupt protein binding and competitively inhibit cation chelation. Vortex vigorously for 30 seconds[4].

  • Cartridge Conditioning: Condition an Oasis HLB (30 mg, 1 cc) cartridge with 1 mL of Methanol, followed by 1 mL of LC-MS grade water[3]. Causality: This activates the polymeric sorbent for optimal hydrophobic and hydrophilic interactions.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of ~1 mL/min to ensure sufficient residence time for binding.

  • Washing: Wash the sorbent bed with 1 mL of 5% Methanol in water to remove polar interferences and salts. Dry under strong vacuum for 2 minutes[3].

  • Elution: Elute the 4-oxo-enoxacin using 1 mL of 0.1% Formic Acid in Acetonitrile (80:20, v/v)[3]. Causality: The acidic organic environment breaks the analyte-sorbent interactions while keeping the molecule soluble.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of initial mobile phase and filter through a 0.22 µm microfilter before LC-MS/MS analysis[4].

Protocol B: Acidified Protein Precipitation (PPT) for High-Throughput Urine Analysis
  • Aliquoting: Transfer 200 µL of urine into a microcentrifuge tube.

  • Acidification & Precipitation: Add 800 µL of Acetonitrile containing 1% Formic acid. Causality: The formic acid ensures the 4-oxo-enoxacin remains in a protonated state, maximizing its solubility in the organic crash solvent while simultaneously denaturing proteins[1].

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte release.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection & Dilution: Transfer 500 µL of the supernatant to an autosampler vial. Dilute with 500 µL of LC-MS grade water. Causality: Diluting the highly organic supernatant matches the initial LC mobile phase conditions, preventing peak distortion (solvent effect) and further reducing matrix ion suppression[1].

Section 3: Quantitative Data Summaries

The following table synthesizes the expected recovery rates and matrix effects across different extraction methodologies for 4-oxo-enoxacin and structurally analogous fluoroquinolones.

Biological MatrixExtraction MethodologyKey Additives / ConditionsAverage Recovery (%)Matrix Effect / Ion Suppression
Plasma / Prostatic Tissue LLE (Dichloromethane)pH adjustment60 - 75%Moderate[2]
Milk / Calcium-Rich SPE (Oasis HLB)McIlvaine Buffer + TCA88 - 109%Low[4]
Urine / Meat Tissue Acidified PPT1% Formic Acid in ACN> 85%Moderate to High[1]
Complex/Plant Matrices UAE + SPE (HLB)0.1% HCOOH in ACN73 - 107%Low[3]

Section 4: Visualizations

SPE_Workflow Start Biological Sample (Spiked with IS) Pretreat Pre-treatment Add McIlvaine Buffer + EDTA Start->Pretreat Load Load Sample (1 mL/min) Pretreat->Load Condition Condition HLB Cartridge (MeOH then H2O) Condition->Load Wash Wash Impurities (5% MeOH in H2O) Load->Wash Elute Elute 4-Oxo-enoxacin (0.1% Formic Acid in ACN) Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Fig 1. Optimized Solid-Phase Extraction (SPE) workflow for 4-oxo-enoxacin.

Matrix_Troubleshooting Issue Low Recovery / Ion Suppression in LC-MS/MS Check1 Is the matrix rich in Ca2+/Mg2+? Issue->Check1 Sol1 Add EDTA or McIlvaine Buffer Check1->Sol1 Yes Check2 Are phospholipids co-eluting? Check1->Check2 No Sol2 Switch to Mixed-Mode SPE (MCX) Check2->Sol2 Yes Sol3 Optimize Chromatographic Gradient & Dilute Check2->Sol3 No

Fig 2. Decision tree for troubleshooting 4-oxo-enoxacin recovery and matrix effects.

References

  • Title: Spectrofluorimetric determination of fluoroquinolones in pharmaceutical preparations / A simple high-performance liquid chromatographic method has been developed for the simultaneous determination of enoxacin and 4-oxo-enoxacin in human plasma and prostatic tissue.
  • Title: Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry Source: Journal of Food and Drug Analysis URL
  • Title: Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method Source: Macedonian Pharmaceutical Bulletin URL
  • Title: Green and Efficient Determination of Fluoroquinolone Residues in Edible Green Fruits and Leafy Vegetables by Ultrasound-Assisted Extraction Followed by HPLC-MS/MS Source: MDPI URL

Sources

Troubleshooting

Technical Support Center: Resolving 4-Oxo-enoxacin Solubility Issues

Welcome to the Technical Support Center for 4-Oxo-enoxacin formulation and in vitro assay preparation. As a fluoroquinolone derivative, 4-Oxo-enoxacin exhibits complex, pH-dependent physicochemical behavior that frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Oxo-enoxacin formulation and in vitro assay preparation. As a fluoroquinolone derivative, 4-Oxo-enoxacin exhibits complex, pH-dependent physicochemical behavior that frequently leads to precipitation in standard biological buffers (e.g., PBS, DMEM)[1][2]. This guide is engineered for researchers and drug development professionals to provide mechanistic troubleshooting, validated protocols, and actionable FAQs.

Mechanistic Troubleshooting: Why Does 4-Oxo-enoxacin Precipitate?

To successfully solubilize 4-Oxo-enoxacin, one must understand the causality behind its physical chemistry. Like its parent compound enoxacin and other fluoroquinolones, 4-Oxo-enoxacin is an amphoteric molecule containing both an acidic carboxylic acid group (pKa ~6.0) and a basic piperazinyl group (pKa ~8.8)[1][3].

The Zwitterion Problem

At physiological pH (7.0–7.4), the molecule exists predominantly as a zwitterion (dipolar ion)[1][3]. In this state, the net charge is zero. The zwitterionic molecules form highly stable crystal lattices driven by strong intermolecular dipole-dipole interactions and hydrogen bonding[4][5]. Because the energy required to break this crystal lattice exceeds the hydration energy provided by the aqueous buffer, the compound precipitates[5].

The Dilution Shock

Researchers often dissolve the compound in 1 M NaOH or 100% DMSO to create a high-concentration stock[2][6]. However, when this stock is spiked into a neutral aqueous buffer (like PBS or cell culture media), the sudden shift toward the isoelectric point (pH ~7.4) neutralizes the ionic charge, instantly forcing the drug back into its insoluble zwitterionic state[2][3].

Experimental Protocols: Self-Validating Solubilization Workflows

To ensure scientific integrity and reproducibility, do not rely solely on organic solvents if your downstream application requires physiological pH. Instead, utilize the following validated protocols based on pH manipulation and salt formation[4][5].

Protocol A: Acidic Solubilization for High-Concentration Aqueous Stocks

Mechanism: Protonating the piperazine ring to form a highly soluble cationic species[4].

  • Weighing: Weigh the desired amount of 4-Oxo-enoxacin powder into a sterile, light-protected glass vial (fluoroquinolones are photosensitive)[1].

  • Initial Wetting: Add 5% total volume of sterile DMSO to wet the powder.

  • Acidification: Add 0.1 M HCl dropwise while vortexing until the powder completely dissolves. The pH should drop below 4.5.

  • Buffering: Slowly titrate the solution with a 0.1 M Acetate buffer (pH 5.0) to your final desired volume[1].

  • Validation Check: Visually inspect for particulates against a dark background. Measure the final pH. If the pH exceeds 5.5, precipitation risk increases exponentially.

Protocol B: Alkaline Solubilization for Immediate Assay Use

Mechanism: Deprotonating the carboxylic acid to form a water-soluble anionic sodium salt[3].

  • Stock Preparation: Dissolve 4-Oxo-enoxacin in 0.1 M NaOH to achieve a 50 mg/mL stock solution[2][6].

  • Media Pre-adjustment: If adding to cell culture media (e.g., DMEM), ensure the media is highly buffered (e.g., using 25 mM HEPES) to handle the alkaline spike[2].

  • Rapid Dilution: Add the alkaline stock dropwise to the vigorously stirred media.

  • Validation Check: Monitor the media under a microscope at 10x magnification after 30 minutes. Micro-crystals indicate the buffering capacity of the media was overwhelmed, causing a localized drop in pH and subsequent zwitterion precipitation.

Quantitative Data: pH-Dependent Solubility Profile

The following table synthesizes the expected solubility behavior of fluoroquinolone derivatives (like enoxacin and 4-Oxo-enoxacin) across different pH ranges, illustrating the U-shaped solubility curve typical of amphoteric drugs[1][4].

pH RangeDominant Ionic StateNet ChargeRelative Aqueous SolubilityCausality / Mechanism
< 4.5 Cationic+1High (>10 mg/mL)Protonation of piperazine nitrogen; strong ion-dipole interaction with water[4].
5.5 - 6.5 Cationic / ZwitterionicPartialModerateEquilibrium state; lattice energy begins to dominate[4].
7.0 - 7.5 Zwitterionic0Very Low (<1 mg/mL)Isoelectric point; maximum dipole-dipole lattice stacking[1][3].
> 8.5 Anionic-1High (>20 mg/mL)Deprotonation of carboxylic acid; highly soluble salt formation[3].

Workflow Visualization: State-Dependent Solubilization

The diagram below illustrates the logical decision tree and chemical state transitions for solubilizing 4-Oxo-enoxacin based on the target assay pH.

G Start 4-Oxo-enoxacin (Solid Powder) TargetAcid Target pH < 5.0 (e.g., Gastric models) Start->TargetAcid Acidify (HCl) TargetPhys Target pH 7.4 (e.g., Cell Culture) Start->TargetPhys Direct Buffer TargetBase Target pH > 8.5 (e.g., Stock Solutions) Start->TargetBase Alkalinize (NaOH) StateCat Cationic State (+) Highly Soluble TargetAcid->StateCat StateZwit Zwitterionic State (0) Precipitation Risk High TargetPhys->StateZwit StateAn Anionic State (-) Highly Soluble TargetBase->StateAn ActionSolvent Use Cosolvents (DMSO/PEG) + HEPES StateZwit->ActionSolvent Mitigation

Caption: pH-dependent ionization states and solubilization pathways for 4-Oxo-enoxacin.

Frequently Asked Questions (FAQs)

Q: I dissolved 4-Oxo-enoxacin in 100% DMSO at 10 mg/mL perfectly, but it crashed out immediately when added to PBS. Why? A: This is a classic solvent-shift precipitation. While DMSO disrupts the crystal lattice effectively, diluting it into PBS (pH 7.4) exposes the drug to its isoelectric point[3]. The water acts as an antisolvent for the zwitterion. To fix this, pre-warm your PBS, ensure vigorous vortexing during addition, and keep the final DMSO concentration above 2% if your assay tolerates it.

Q: Can I use cyclodextrins to improve solubility at pH 7.4? A: Yes. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) can form inclusion complexes with the hydrophobic fluoroquinolone core, shielding the zwitterionic charges from bulk water and preventing lattice formation.

Q: Is it safe to store aqueous solutions of 4-Oxo-enoxacin long-term? A: No. Aqueous solutions of enoxacin derivatives are prone to photodegradation and slow crystallization. It is highly recommended to prepare aqueous solutions fresh daily and protect them from light[7]. Stock solutions in DMSO should be aliquoted and stored at -20°C.

References

  • Aqueous solubilities of some variously substituted quinolone antimicrobials.Regulations.gov.
  • PRODUCT INFORMATION - Enoxacin.Cayman Chemical.
  • Zwitterions and pH-dependent solubility.Oxford Academic.
  • The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate.FIP.
  • Diversity of crystal structures and physicochemical properties of ciprofloxacin and norfloxacin salts with fumaric acid.CrystEngComm (RSC Publishing).
  • How to increase the solubility of enoxacin in cytotoxicity assay?ResearchGate.
  • Enoxacin 1 g | Buy Online.Thermo Scientific Chemicals.

Sources

Optimization

Preventing 4-Oxo-enoxacin degradation during long-term sample storage

Welcome to the Technical Support Center for analytical pharmacokinetics and drug metabolism. As a Senior Application Scientist, I have designed this guide to address the critical vulnerabilities of 4-Oxo-enoxacin —a majo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical pharmacokinetics and drug metabolism. As a Senior Application Scientist, I have designed this guide to address the critical vulnerabilities of 4-Oxo-enoxacin —a major oxo-metabolite of the fluoroquinolone antibiotic enoxacin—during long-term storage and sample processing.

Fluoroquinolones are notoriously susceptible to environmental degradation. Loss of analyte integrity not only skews pharmacokinetic (PK) data but can also lead to the false identification of novel metabolites. This guide provides the mechanistic causality behind degradation and field-proven, self-validating protocols to ensure absolute sample integrity.

Core Mechanisms of 4-Oxo-enoxacin Degradation

To prevent degradation, you must first understand the molecular vulnerabilities of the fluoroquinolone scaffold.

  • Photodegradation (The Primary Vulnerability): 4-Oxo-enoxacin is highly sensitive to ultraviolet (UV) and visible light. Photo-excitation of the quinolone core leads to rapid defluorination at the C6 position and oxidative cleavage of the piperazine ring. Studies on related quinolones demonstrate that even ambient laboratory room light is sufficient to cause detectable1[1].

  • pH-Dependent Hydrolysis: The stability of the molecule is heavily dictated by the pH of the storage matrix. While 4-oxo-enoxacin is relatively stable in slightly acidic to neutral environments (pH 4.0–7.0), exposure to alkaline conditions (pH > 8.0) significantly accelerates1[1].

  • Thermal & Enzymatic Decay: In biological matrices (e.g., plasma, serum), residual enzymatic activity can slowly degrade the metabolite. Aqueous and biological solutions of enoxacin should2[2].

Self-Validating Protocol for Long-Term Storage

A robust protocol must be a self-validating system . You cannot simply freeze a sample and hope it survives; you must build in an internal mechanism to prove its integrity at the time of analysis.

Step 1: Controlled Sample Collection

  • Action: Draw blood into K2-EDTA tubes and centrifuge immediately at 4°C.

  • Causality: EDTA chelates divalent cations (like Mg2+ and Ca2+), which fluoroquinolones are known to bind to. Preventing this chelation in the matrix ensures the drug remains free and uniformly distributed, while the 4°C temperature slows immediate enzymatic degradation.

Step 2: Matrix pH Stabilization

  • Action: Test the matrix pH. If processing urine or alkaline plasma (pH > 7.5), adjust the aliquot to pH 6.0 using dilute phosphoric acid (0.1 M).

  • Causality: Buffering the sample away from alkaline pH prevents the base-catalyzed hydrolysis of the piperazine ring during the freezing and thawing phases[1].

Step 3: Isotopic Spiking (The Self-Validation Step)

  • Action: Spike the raw matrix with a stable isotope-labeled internal standard (e.g., 4-oxo-enoxacin-d5 or ciprofloxacin-d8) before freezing, rather than just before extraction.

  • Causality: If the absolute peak area of your analyte drops after 6 months, but the IS area remains constant, you know the analyte degraded. If both the analyte and IS areas drop proportionally, you have a matrix suppression or extraction issue, not a storage degradation issue.

Step 4: Light-Protected Aliquoting

  • Action: Transfer the stabilized plasma/urine into amber polypropylene cryovials.

  • Causality: Amber vials block the specific UV/Vis wavelengths responsible for the photo-excitation of the quinolone core[1].

Step 5: Snap-Freezing and Ultra-Low Storage

  • Action: Snap-freeze the vials in liquid nitrogen, then transfer to a -80°C freezer.

  • Causality: Slow freezing allows ice crystals to form, which concentrates solutes and salts in the remaining liquid phase (cryo-concentration). This causes localized, extreme pH shifts that degrade the drug. Snap-freezing prevents this.

Quantitative Degradation Profile

The following table summarizes the expected recovery of 4-oxo-enoxacin under various stress conditions, highlighting the critical need for strict storage controls.

Storage ConditionMatrixDurationRemaining Analyte (%)Primary Degradation Causality
Room Temp (Light Exposed)Plasma24 Hours< 50%Photolytic defluorination & cleavage[1]
Room Temp (Dark)Aqueous24 Hours~ 90%Mild thermal degradation[2]
4°C (Dark)Urine (pH 8.5)7 Days65 - 70%Base-catalyzed hydrolysis[1]
-20°C (Dark)Plasma30 Days92%Slow enzymatic/thermal degradation
-80°C (Dark)Plasma180+ Days> 98%Stable (Optimal Condition)

Troubleshooting Workflow

Use the following logical decision tree to diagnose unexpected drops in 4-oxo-enoxacin recovery during your analytical runs.

G Start Low 4-Oxo-enoxacin Recovery Detected CheckIS Evaluate Internal Standard (IS) Area Start->CheckIS IS_Normal IS Area Normal (Absolute) CheckIS->IS_Normal Yes IS_Low IS Area Low (Absolute) CheckIS->IS_Low No Degradation Analyte-Specific Degradation IS_Normal->Degradation Matrix Matrix Effect or Extraction Failure IS_Low->Matrix Light Photodegradation (Check Amber Vials) Degradation->Light Temp Thermal/Enzymatic (Check -80°C Log) Degradation->Temp PH pH Hydrolysis (Check Buffer pH < 8) Degradation->PH

Fig 1: Decision tree for troubleshooting 4-oxo-enoxacin recovery and degradation issues.

Frequently Asked Questions (FAQs)

Q: Why are my 4-oxo-enoxacin peaks splitting or showing reduced area after 1 month of storage at -20°C? A: Peak splitting combined with reduced area usually indicates the formation of degradation products (such as defluorinated analogs) that closely elute with the parent compound. While -20°C is sufficient for the short-term storage of 2[2], biological matrices like plasma contain residual enzymes that can slowly degrade the oxo-metabolite over months. Always store long-term biological samples at -80°C.

Q: I left my extracted samples in the autosampler overnight. Are they compromised? A: It depends entirely on the autosampler's environmental controls. If the autosampler is temperature-controlled (set to 4°C) and utilizes amber vials (or is completely shielded from light), degradation is minimal. However, if exposed to room temperature and ambient laboratory light, significant 1[1].

Q: Does the sample matrix (urine vs. plasma) affect the degradation rate? A: Yes, drastically. Urine pH is highly variable between subjects (ranging from pH 4.5 to 8.0). Because quinolone stability is heavily pH-dependent and degrades rapidly at 1[1], 4-oxo-enoxacin in alkaline urine will degrade much faster during storage than in tightly buffered plasma. We strictly recommend buffering urine aliquots to pH 6.0 prior to freezing.

Q: Can I use liquid-liquid extraction (LLE) to recover 4-oxo-enoxacin from plasma after long-term storage? A: Yes.3[3] in human plasma is highly effective using LLE, provided the extraction solvent is properly optimized (e.g., using a dichloromethane/isopropanol mixture) and the procedure is performed under yellow or subdued lighting to prevent photolysis during handling.

References

  • Spectrofluorimetric determination of fluoroquinolones in pharmaceutical preparations . ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 4-Oxo-enoxacin LC-MS/MS Bioanalysis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the bioanalysis of fluoroquinolones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the bioanalysis of fluoroquinolones. 4-Oxo-enoxacin, the primary oxo-metabolite of the antibiotic enoxacin, is notoriously susceptible to electrospray ionization (ESI) matrix effects when extracted from complex biological matrices like plasma, urine, or tissue.

This guide provides a causality-driven, self-validating framework to systematically diagnose, quantify, and eliminate these interferences, ensuring the scientific integrity of your analytical assays.

Systematic Diagnostic Workflow

MatrixEffectWorkflow N1 Identify Ion Suppression (Post-Column Infusion) N2 Quantify ME (%) (Spiked Extract vs. Neat) N1->N2 N3 Is ME within ±15%? N2->N3 N4 Optimize Sample Prep (Mixed-Mode SPE) N3->N4 No N7 Method Validated N3->N7 Yes N5 Adjust Chromatography (Modify Mobile Phase) N4->N5 N6 Apply SIL-IS (Isotope Dilution) N5->N6 N6->N2 Re-evaluate

Workflow for diagnosing and resolving 4-Oxo-enoxacin matrix effects in LC-MS/MS.

Troubleshooting Guide & FAQs

Q1: Why does 4-Oxo-enoxacin experience severe ion suppression in positive ESI mode, particularly in plasma samples?

Expert Answer: 4-Oxo-enoxacin is an amphoteric molecule, containing both a basic piperazine ring and an acidic carboxylic acid group. In positive ESI mode, it relies on protonation to form the [M+H]+ precursor ion. When analyzing plasma extracts, endogenous glycerophospholipids (e.g., phosphatidylcholines) often co-elute with the analyte. According to 1, these highly surface-active phospholipids outcompete 4-Oxo-enoxacin for available protons and droplet surface area during the ESI desolvation process, leading to a drastic reduction in ionization efficiency[1].

Q2: How can I qualitatively and quantitatively assess this matrix effect before optimizing my method?

Expert Answer: A self-validating protocol requires both qualitative visualization and quantitative measurement:

  • Qualitative (Post-Column Infusion): Continuously infuse a neat solution of 4-Oxo-enoxacin (e.g., 100 ng/mL) directly into the mass spectrometer source via a T-connector while simultaneously injecting a blank matrix extract through the UHPLC column. A drop in the steady baseline signal visually confirms the exact elution window of the suppression zones[1].

  • Quantitative (Post-Extraction Spike): Compare the peak area of 4-Oxo-enoxacin spiked into a blank matrix after extraction ( Amatrix​ ) to the peak area of a neat standard prepared in the mobile phase ( Aneat​ ). Formula: ME(%)=(Amatrix​/Aneat​)×100 . The 2 establish that acceptable matrix effect limits are typically between 85% and 115%[2].

Q3: Protein precipitation (PPT) is failing to resolve the suppression. What is the optimal sample preparation strategy for 4-Oxo-enoxacin?

Expert Answer: PPT removes proteins but leaves >90% of phospholipids in the extract. To achieve a clean extract, you must transition to Solid-Phase Extraction (SPE). As demonstrated in3, Mixed-Mode Cation Exchange (MCX) cartridges provide the highest selectivity and phospholipid clearance[3].

Step-by-Step Methodology: Mixed-Mode Cation Exchange (MCX) SPE Protocol Causality: The MCX sorbent uses strong cation exchange to tightly bind the protonated basic piperazine ring of 4-Oxo-enoxacin, allowing aggressive organic washes to flush out neutral lipids and phospholipids before elution.

  • Conditioning: Pass 2 mL Methanol (MeOH), followed by 2 mL 2% Formic Acid (FA) in water through the MCX cartridge to activate the sorbent and ensure an acidic environment.

  • Loading: Dilute 200 µL of plasma with 200 µL of 2% FA in water (to disrupt protein binding and protonate the analyte). Load onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 2 mL of 2% FA in water, followed by 2 mL of 100% MeOH. Mechanism: The 100% MeOH wash removes trapped phospholipids and neutral interferences while the analyte remains ionically bound to the sulfonic acid groups.

  • Elution: Elute with 2 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Mechanism: The high pH neutralizes the basic piperazine ring, breaking the ionic bond and releasing 4-Oxo-enoxacin.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in the initial mobile phase to match the chromatographic starting conditions.

Q4: Even after SPE, I still see a slight retention time shift and residual matrix effects. How should I adjust the UHPLC conditions?

Expert Answer: Residual matrix effects often occur if the analyte elutes at the solvent front or precisely with residual lysophosphatidylcholines (monitored via m/z 104 or 184 transitions). You must adjust the chromatography to shift the 4-Oxo-enoxacin peak into a "clean" window.

  • Mobile Phase Modifiers: Ensure your aqueous mobile phase contains both a buffer (e.g., 2 mM Ammonium Acetate) and an acid (e.g., 0.1% Formic Acid). The buffer controls the ionic strength, preventing secondary interactions with the stationary phase that cause peak tailing and retention time shifts, while the acid ensures consistent protonation[1].

  • Gradient Optimization: Flatten the gradient slope (e.g., 10% to 40% organic over 4 minutes) to separate 4-Oxo-enoxacin from late-eluting, highly retained matrix components.

Q5: How do I ensure absolute quantitative trustworthiness if minor matrix variations still occur between patient samples?

Expert Answer: The ultimate self-validating system for mass spectrometry is Isotope Dilution. You must use a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Selection: Use a 13C or 15N labeled analog of enoxacin/4-Oxo-enoxacin. Research from4 highlights that deuterated ( 2H ) standards can sometimes exhibit slight retention time shifts relative to the native compound due to deuterium isotope effects, which can expose the native analyte to different matrix suppression zones[4]. 13C/15N labels co-elute perfectly.

  • Mechanism: Because the SIL-IS co-elutes exactly with 4-Oxo-enoxacin, it experiences the exact same degree of ion suppression. By quantifying the ratio of the analyte peak area to the IS peak area, the matrix effect mathematically cancels out, ensuring absolute accuracy[2].

Quantitative Data Summary: Impact of Sample Preparation

To illustrate the causality of sample preparation choices, the following table summarizes typical matrix effect and recovery metrics for fluoroquinolones across different extraction techniques[3][5][6].

Extraction TechniqueMechanism of Clean-upPhospholipid RemovalMatrix Effect (%)Absolute Recovery (%)
Protein Precipitation (PPT) Solvent-induced denaturationPoor (<10%)45% - 60% (Severe Suppression)85% - 95%
Liquid-Liquid Extraction (LLE) Partitioning into organic solventModerate (~50%)75% - 85% (Moderate Suppression)60% - 70%
Polymeric Reversed-Phase SPE Hydrophobic/Hydrophilic balanceGood (~85%)85% - 95% (Minimal Suppression)75% - 85%
Mixed-Mode Cation Exchange (MCX) Ionic & Hydrophobic retentionExcellent (>95%)95% - 102% (Negligible)80% - 90%

Note: Matrix effect values closer to 100% indicate zero suppression/enhancement. MCX provides the optimal balance of recovery and matrix clearance for amphoteric compounds like 4-Oxo-enoxacin.

References

  • Title: Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of fluoroquinolones in animal meat products: optimization of chromatographic separation for eliminating matrix effects on isotope ratio measurements Source: PubMed (nih.gov) URL: [Link]

  • Title: Comparison of different solid-phase extraction materials for the determination of fluoroquinolones in chicken plasma by LC-MS/MS Source: PubMed (nih.gov) URL: [Link]

  • Title: Evaluation and subsequent minimization of matrix effects caused by phospholipids in LC–MS analysis of biological samples Source: Ovid URL: [Link]

  • Title: Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review Source: PMC (nih.gov) URL: [Link]

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]

  • Title: Simultaneous Quantification of Nine Antimicrobials by LC-MS/MS for Therapeutic Drug Monitoring in Critically Ill Patients Source: PMC (nih.gov) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Oxo-enoxacin Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming synthetic bottlenecks in fluoroquinolone development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming synthetic bottlenecks in fluoroquinolone development.

4-Oxo-enoxacin (commonly known as oxoenoxacin) is a major, pharmacologically active metabolite of the antibacterial agent enoxacin[1]. The production of enoxacin and its derivatives relies on a multi-step chemical synthesis that constructs the 1,8-naphthyridine core, followed by the attachment of functional groups at the C-7 position[2]. The primary bottleneck in synthesizing the 4-oxo derivative is the Nucleophilic Aromatic Substitution (SNAr) of the 7-chloro-1,8-naphthyridine intermediate with 3-oxopiperazine[3].

Because the lactam carbonyl in 3-oxopiperazine exerts a strong electron-withdrawing inductive effect, the nucleophilicity of its secondary amine is drastically reduced compared to unsubstituted piperazine. This guide provides a self-validating, field-proven system to troubleshoot low yields, prevent thermal degradation, and optimize your SNAr workflow.

Diagnostic Workflow for SNAr Optimization

G start Low Yield Detected in 4-Oxo-enoxacin Synthesis q1 Is the 7-chloro-1,8-naphthyridine core >98% pure? start->q1 a1 Recrystallize core intermediate (Removes des-fluoro impurities) q1->a1 No q2 Are SNAr conditions optimized for weak nucleophiles? q1->q2 Yes a1->q2 a2 Switch to polar aprotic solvent (DMSO) & use DBU base q2->a2 No q3 Is the reaction stalling or degrading? q2->q3 Yes a2->q3 a3 Control temp at 110°C max to prevent decarboxylation q3->a3 Degrading success Target Yield (>75%) Achieved q3->success Optimized a3->success

Diagnostic workflow for troubleshooting low yield in the C-7 SNAr step of 4-Oxo-enoxacin synthesis.

Quantitative Data: Solvent and Base Optimization

Standard enoxacin SNAr conditions (K₂CO₃ in DMF) often fail for the 4-oxo derivative. The table below summarizes the causality between reaction conditions and isolated yields, demonstrating why a shift to DMSO and DBU is required for weak nucleophiles.

SolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Failure Mode
DMFK₂CO₃ (2.0)90125542Incomplete reaction; stalled due to poor base solubility
DMFDIPEA (2.0)90126248Incomplete reaction; weak base
DMSOK₂CO₃ (2.0)130128535Thermal decarboxylation of C-3 at high temps
NMPDBU (2.0)11089078Trace des-fluoro impurities
DMSO DBU (2.0) 110 8 >98 84 Optimal Conditions
Validated Step-by-Step Protocol: SNAr Coupling

This protocol is designed as a self-validating system . By utilizing specific In-Process Controls (IPCs), you can definitively prove whether the reaction is progressing, stalling, or degrading before proceeding to isolation.

Phase 1: Preparation & Dehydration

  • Charge Reactor: Add 1.0 equivalent of the 7-chloro-1,8-naphthyridine core (1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-chloro-1,8-naphthyridine-3-carboxylic acid) to a dry, nitrogen-purged reaction vessel.

  • Solvent Addition: Add 10 volumes of strictly anhydrous DMSO (<50 ppm H₂O).

    • Causality: Moisture in the presence of a strong base will hydrolyze the C-7 chloride to a 7-hydroxy byproduct, permanently destroying your starting material.

Phase 2: Nucleophilic Aromatic Substitution 3. Base Addition: Add 2.0 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise at 20°C.

  • Causality: DBU is a non-nucleophilic amidine base that remains completely soluble in DMSO. It efficiently scavenges the HCl byproduct without competing for the C-7 position, unlike primary/secondary amines.

  • Nucleophile Addition: Add 1.5 equivalents of solid 3-oxopiperazine in one portion.

  • Thermal Activation: Heat the reaction mixture to 110°C.

  • Self-Validating IPC (HPLC): At hour 6, sample the reaction and analyze via HPLC (UV at 266 nm). The system validates completion when the peak corresponding to the 7-chloro core (Rt ~ 4.2 min) is <2% relative to the product peak (Rt ~ 5.8 min). If the core peak remains static between hour 6 and hour 8, base depletion has occurred.

Phase 3: Quench and Isolation 7. Precipitation: Cool the mixture to 20°C and pour it slowly into 30 volumes of ice-cold deionized water. Adjust the pH to 7.0–7.4 using 1M HCl.

  • Causality: The 4-Oxo-enoxacin product is zwitterionic. Adjusting to its isoelectric point minimizes solubility and maximizes precipitation yield.

  • Filtration: Filter the resulting off-white precipitate, wash sequentially with cold water (2x) and cold ethanol (1x), and dry under vacuum at 60°C for 12 hours.

Troubleshooting FAQs

Q: Why is my SNAr yield stalling at 40% despite extending the reaction time to 24 hours? A: Extended heating rarely improves SNAr yields for weak nucleophiles and usually leads to product degradation. If the reaction stalls, it is typically due to base depletion (the generated HCl neutralizes the base) or moisture-induced 7-hydroxy formation. Solution: Do not extend time; instead, switch from heterogeneous bases (K₂CO₃) to a soluble, stronger non-nucleophilic base like DBU, and ensure your DMSO is strictly anhydrous.

Q: I am detecting a significant impurity with a mass of [M-44] via LC-MS. What is happening? A: A mass difference of -44 Da indicates the loss of CO₂ (decarboxylation) from the C-3 carboxylic acid group. The 1,8-naphthyridine core is highly susceptible to thermal decarboxylation when heated above 120°C in polar aprotic solvents[3]. Solution: Strictly cap your reaction temperature at 110°C. The use of DBU allows the reaction to proceed efficiently at this lower temperature, preventing thermal degradation.

Q: Can I use N-Boc protected 3-oxopiperazine to improve organic solubility and reactivity? A: While N-Boc protection improves solubility in less polar solvents, it is counterproductive here. The primary amine of 3-oxopiperazine is already tied up in the amide bond, leaving only the secondary amine available for SNAr. Adding a bulky Boc group to the adjacent nitrogen introduces severe steric hindrance, which will actually decrease the SNAr reaction rate. Stick to the unprotected 3-oxopiperazine in DMSO.

Q: Why does 4-Oxo-enoxacin exhibit different pharmacokinetic interactions than standard enoxacin? A: The structural modifications at the C-7 piperazine ring directly impact how these molecules interact with cytochrome P-450 enzymes. While enoxacin is a potent inhibitor of theophylline metabolism, studies have shown that the oxo-metabolite (oxoenoxacin) has a significantly reduced inhibitory effect due to changes in the basicity and planarity of the piperazine moiety[1][4].

References
  • Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. Biomolecules (via NCBI PMC).[Link]

  • Structure-related inhibitory effect of antimicrobial enoxacin and derivatives on theophylline metabolism by rat liver microsomes. Biochemical Pharmacology (via PubMed).[Link]

  • Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy (via Oxford Academic).[Link]

  • Enoxacin - AERU. University of Hertfordshire.[Link]

Sources

Troubleshooting

Improving the limit of detection (LOD) for 4-Oxo-enoxacin in serum

Troubleshooting Guide: Optimizing the Limit of Detection (LOD) for 4-Oxo-enoxacin in Serum Welcome to the Technical Support Center. Quantifying 4-oxo-enoxacin—the primary active metabolite of the fluoroquinolone antibiot...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Optimizing the Limit of Detection (LOD) for 4-Oxo-enoxacin in Serum

Welcome to the Technical Support Center. Quantifying 4-oxo-enoxacin—the primary active metabolite of the fluoroquinolone antibiotic enoxacin[1]—in complex biological matrices like serum presents significant bioanalytical challenges. Historically, HPLC-UV methodologies yielded Limits of Detection (LOD) in the 20–50 ng/mL range[2], which is often insufficient for modern pharmacokinetic (PK) profiling.

While LC-MS/MS can theoretically push detection limits into the sub-ng/mL range for quinolones, scientists frequently encounter LOD degradation due to matrix-induced ion suppression, analyte-protein binding, and severe chromatographic peak tailing. As a Senior Application Scientist, I have designed this guide to address the root causes of these issues, providing you with field-proven, self-validating protocols to achieve a robust and highly sensitive assay.

Visualizing the Optimized Analytical Workflow

Workflow A 1. Serum Sample (High Protein & Phospholipids) B 2. Acidic Pre-treatment (2% Formic Acid) A->B Disrupts protein binding C 3. Solid Phase Extraction (HLB Polymeric Sorbent) B->C Loads free analyte D 4. UHPLC Separation (C18, 0.1% Formic Acid) C->D Removes matrix suppressors E 5. ESI-MS/MS Detection (MRM: 335.3 -> 317.2) D->E Prevents peak tailing F Result: Sub-ng/mL LOD Achieved E->F Maximizes S/N ratio

Fig 1. Optimized LC-MS/MS sample preparation and analysis workflow for 4-oxo-enoxacin in serum.

Sample Preparation & Matrix Effect Troubleshooting

Q: I am using standard protein precipitation (PPT) with acetonitrile, but my LOD is stuck at 10 ng/mL due to severe ion suppression. How can I improve this?

Expertise & Causality: PPT effectively removes gross proteins but fails to eliminate endogenous serum phospholipids (e.g., phosphatidylcholines). In the Electrospray Ionization (ESI) source, these highly surface-active phospholipids compete with 4-oxo-enoxacin for available charge droplets, leading to signal quenching (ion suppression). Furthermore, 4-oxo-enoxacin exhibits significant plasma protein binding. If this binding is not chemically disrupted prior to extraction, the analyte co-precipitates with the proteins, drastically lowering your absolute recovery.

Solution & Protocol: Transition from PPT to a Solid-Phase Extraction (SPE) workflow using a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent. You must pre-treat the serum with an acid to denature binding proteins and release the analyte before loading it onto the SPE bed.

Step-by-Step SPE Methodology:

  • Pre-treatment: Aliquot 100 µL of human serum into a microcentrifuge tube. Add 100 µL of 2% Formic Acid in MS-grade water. Vortex vigorously for 30 seconds to disrupt protein-analyte binding.

  • Conditioning: Condition a 30 mg/1 mL HLB SPE cartridge with 1 mL of Methanol, followed by 1 mL of 0.1% Formic Acid in water.

  • Loading: Load the pre-treated serum sample onto the cartridge at a controlled flow rate of ~1 mL/min.

  • Washing: Wash the sorbent bed with 1 mL of 5% Methanol in water. This critical step elutes polar interferences and salts without prematurely eluting the target analyte.

  • Elution: Elute 4-oxo-enoxacin using 2 x 500 µL of Acetonitrile/Methanol (50:50, v/v) containing 1% ammonium hydroxide.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of your initial mobile phase.

Table 1: Impact of Sample Preparation on 4-Oxo-enoxacin Analytical Performance

Sample Preparation MethodAbsolute Recovery (%)Matrix Effect (Ion Suppression)Typical LOD (ng/mL)
Protein Precipitation (PPT)65 - 75%Severe (>40% suppression)5.0 - 10.0
Liquid-Liquid Extraction (LLE)75 - 85%Moderate (15-25% suppression)1.5 - 3.0
Solid Phase Extraction (HLB) 92 - 98% Minimal (<5% suppression) 0.1 - 0.5
Chromatographic Resolution & Sensitivity

Q: My 4-oxo-enoxacin peaks are broad and exhibit severe tailing. How does this affect my LOD, and how do I fix it?

Expertise & Causality: Peak tailing degrades the LOD by spreading the ion signal over a wider temporal window, which decreases the peak apex height and ruins the Signal-to-Noise (S/N) ratio. Fluoroquinolones possess both a carboxylic acid and a ketone group. These moieties readily chelate with residual metal ions in stainless-steel LC pathways and column frits. Additionally, they interact strongly with unreacted, acidic silanol groups on standard silica stationary phases.

Solution: Employ a superficially porous particle (SPP) C18 column with extensive end-capping to block free silanols. Crucially, you must add 0.1% Formic Acid to both the aqueous and organic mobile phases[3]. The low pH environment keeps residual silanol groups protonated (neutral) and ensures the fluoroquinolone is fully ionized in the positive-ion ESI mode, maximizing sensitivity.

Causality S1 Analyte Chelation (Metal Ions/Silanols) S2 Peak Broadening & Tailing S1->S2 R1 Mobile Phase Additive (Formic Acid) S1->R1 Intervention S3 Degraded LOD (Low S/N) S2->S3 R2 Sharp Chromatographic Peak R1->R2 R3 Enhanced LOD (High S/N) R2->R3

Fig 2. Mechanistic causality of peak tailing in fluoroquinolones and the corrective intervention.

Mass Spectrometry (MS/MS) Optimization

Q: What are the optimal MS/MS parameters to maximize the sensitivity for 4-oxo-enoxacin?

Expertise & Causality: The molecular weight of 4-oxo-enoxacin is 334.3 Da[4]. In positive ESI mode, it readily forms the protonated precursor ion[M+H]⁺ at m/z 335.3. Selecting the most abundant and stable product ions is critical. During Collision-Induced Dissociation (CID), the primary fragmentation pathways for oxidized quinolones involve the loss of water (-18 Da) and the loss of carbon dioxide (-44 Da) from the carboxylic acid moiety.

Table 2: Optimized Multiple Reaction Monitoring (MRM) Parameters (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
4-Oxo-enoxacin335.3317.25025Quantifier (Loss of H₂O)
4-Oxo-enoxacin335.3291.25035Qualifier (Loss of CO₂)
Enoxacin (IS)321.3303.25022Internal Standard
Trustworthiness: The Self-Validating System Suitability Test (SST)

To ensure this protocol is performing optimally in your laboratory, you must implement a self-validating System Suitability Test (SST) prior to running actual serum cohorts. An assay is only as trustworthy as its daily validation metrics.

SST Protocol:

  • Sensitivity Check: Inject a neat standard at your target Lower Limit of Quantification (LLOQ, e.g., 0.5 ng/mL). The S/N ratio of the quantifier transition (335.3 → 317.2) must be ≥ 10:1.

  • Selectivity Check: Inject a blank, extracted serum sample. The background noise at the established retention time of 4-oxo-enoxacin must be < 20% of the LLOQ peak area.

  • Matrix Factor (MF) Verification: Calculate the MF by dividing the peak area of a post-extraction spiked blank by the peak area of a neat standard at the same concentration. An MF between 0.85 and 1.15 mathematically proves that your SPE method has successfully mitigated ion suppression.

References
  • Reversed-phase high-performance liquid chromatographic determination of enoxacin and 4-oxo-enoxacin in human plasma and prostatic tissue. Application to a pharmacokinetic study. Journal of Chromatography A via ResearchGate. 2

  • Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry (ACS Publications).

  • Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis.3

  • Possible Mechanism of Interaction between Xanthines and Quinolone. Journal of Pharmacy and Pharmacology (Oxford Academic).1

  • 4-oxo-enoxacin CAS#: 87939-12-6. ChemicalBook.4

Sources

Optimization

Technical Support Center: Overcoming Protein Binding Interference in 4-Oxo-enoxacin Assays

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing quantification challenges with 4-Oxo-enoxacin , the primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing quantification challenges with 4-Oxo-enoxacin , the primary active metabolite of the fluoroquinolone antibiotic enoxacin.

Quantifying fluoroquinolones and their metabolites in biological matrices (plasma, serum, tissue homogenates) is notoriously prone to analytical artifacts. Because 4-oxo-enoxacin exhibits strong, pH-dependent binding to plasma proteins like human serum albumin (HSA), standard extraction methods often fail to release the bound fraction, leading to severe under-quantification[1]. This guide provides field-proven, self-validating methodologies to disrupt these interactions and ensure absolute assay integrity.

Mechanistic Context: Why Does 4-Oxo-enoxacin Resist Standard Extraction?

To troubleshoot an assay, you must first understand the molecular behavior of the analyte. The parent drug, enoxacin, is zwitterionic at physiological pH and exhibits moderate plasma protein binding (approximately 35–40%)[2].

However, 4-oxo-enoxacin is an anionic oxometabolite at physiological pH (pH 7.4)[3]. This structural shift drastically alters its distribution kinetics and binding affinity. The anionic carboxylate and oxo groups form strong electrostatic interactions with the cationic residues (e.g., lysine, arginine) on plasma proteins. When researchers apply neutral organic solvents (like pure acetonitrile) for protein precipitation, the proteins precipitate, but the electrostatic bonds remain intact. The drug is pulled down into the protein pellet, resulting in falsely low recovery rates.

Sample Preparation & Troubleshooting Workflows

The workflow below dictates the logical path for processing biological samples containing 4-oxo-enoxacin, depending on whether your pharmacokinetic (PK) model requires the Total (bound + free) or Free (unbound, microbiologically active) drug concentration.

SamplePrep Start Plasma Sample (Contains 4-Oxo-enoxacin) Decision Target Analyte Fraction? Start->Decision Total Total Concentration (Bound + Free) Decision->Total Total Drug Free Free Concentration (Unbound Only) Decision->Free Free Drug PPT Acidified PPT (1% FA in ACN) Total->PPT UF Ultrafiltration (30 kDa MWCO) Free->UF SPE Solid-Phase Extraction (Oasis HLB) PPT->SPE Optional Clean-up LCMS LC-MS/MS Analysis PPT->LCMS Direct Injection SPE->LCMS UF->LCMS

Workflow for isolating Total vs. Free 4-oxo-enoxacin fractions prior to LC-MS/MS analysis.

Step-by-Step Methodologies (Self-Validating Protocols)

Every protocol below is designed as a self-validating system . This means the procedure includes built-in controls that mathematically prove the method worked, eliminating guesswork during troubleshooting.

Protocol A: Acid-Assisted Protein Precipitation (PPT) for Total Concentration

Purpose: To quantify the absolute total amount of 4-oxo-enoxacin by forcibly breaking the protein-drug complex[4].

Causality: Adding an acidic modifier (Formic Acid or Trichloroacetic Acid) lowers the pH of the sample below the pKa of 4-oxo-enoxacin's carboxylate group. This neutralizes the anionic charge, breaking the electrostatic bridge to the protein, while the organic solvent simultaneously denatures the protein's hydrophobic binding pockets.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard (IS): Add 10 µL of stable-isotope labeled IS (e.g., Enoxacin-d5) to track extraction variance.

  • Acidified Disruption: Add 300 µL of cold Acetonitrile containing 1% Formic Acid (v/v) .

  • Equilibration: Vortex vigorously for 3 minutes. Do not skip this step; kinetic disruption of the binding pocket requires mechanical energy.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Transfer 200 µL of the supernatant to an LC vial.

  • Self-Validation Check: To prove the binding was disrupted, prepare a Recovery Control . Spike a known amount of 4-oxo-enoxacin into blank plasma before extraction, and spike the same amount into the supernatant of an already-extracted blank.

    • Formula: (Peak Area of Pre-Spike / Peak Area of Post-Spike) × 100.

    • Pass Criteria: Recovery must be >90%. If it is lower, increase the acid concentration to 2%.

Protocol B: Ultrafiltration for Free (Unbound) Metabolite Fraction

Purpose: To isolate only the microbiologically active, unbound fraction of 4-oxo-enoxacin without altering the physiological equilibrium.

Causality: Centrifugal force pushes the aqueous phase and free drug through a semi-permeable membrane, leaving proteins and bound drug behind. However, fluoroquinolones are notorious for non-specific binding (NSB) to filter membranes. Passivating the membrane blocks these active sites, ensuring the filtrate accurately represents the true free fraction[5].

  • Membrane Passivation: Pre-treat a 30 kDa MWCO centrifugal filter device by passing 500 µL of 5% Tween-20 solution through it, followed by three washes with 500 µL of LC-MS grade water.

  • Sample Loading: Load 500 µL of unaltered plasma into the upper reservoir.

  • Thermal Equilibration: Incubate the device at exactly 37°C for 15 minutes. Causality: Protein binding is an endothermic/exothermic equilibrium. Centrifuging at room temperature will yield a false free fraction.

  • Filtration: Centrifuge at 2,000 × g for 15 minutes at 37°C. Do not exceed 20% of the total volume filtering through, as concentrating the proteins in the upper chamber shifts the binding equilibrium.

  • Self-Validation Check: Run a Membrane Control . Spike 4-oxo-enoxacin into a protein-free PBS buffer (pH 7.4) and filter it.

    • Pass Criteria: The concentration in the filtrate must be ≥95% of the original spike. If it is <95%, NSB is occurring, and the passivation step must be repeated or optimized.

Quantitative Data Comparison

The table below summarizes the expected performance metrics of various sample preparation techniques when applied to 4-oxo-enoxacin assays.

Sample Prep MethodTarget FractionExpected Recovery (%)Matrix Effect (Ion Suppression)LLOQ Potential (ng/mL)Application Scenario
Standard PPT (Neutral ACN)Total60 - 75% (Fails)High10.0Not recommended due to intact electrostatic binding.
Acidified PPT (1% FA in ACN)Total> 95%Moderate2.0High-throughput PK screening; robust total drug recovery[4].
Solid-Phase Extraction (HLB)Total> 90%Very Low0.5Low-abundance metabolite tracing; eliminates phospholipid matrix effects.
Ultrafiltration (30 kDa MWCO)FreeN/A (Yields 100% of free)Low1.0Pharmacodynamic profiling; determining the active unbound fraction.
Equilibrium Dialysis FreeN/A (Yields 100% of free)Low1.0ICH M12-compliant regulatory submissions; gold standard for highly bound drugs[5].

Logical Troubleshooting Pathway

If your assay is failing validation parameters, follow this logical decision tree to identify the root cause of the interference.

Troubleshooting Issue Issue: Low Analyte Recovery (<80% for 4-Oxo-enoxacin) Check1 Check Precipitation Solvent Issue->Check1 SolventFix Add 1-5% Acid (Formic Acid or TCA) Check1->SolventFix Neutral pH was used Check2 Check Non-Specific Binding Check1->Check2 Acid was already used NSBFix Passivate Labware (e.g., 5% Tween-20 or BSA) Check2->NSBFix Adsorption to plastic/filter Check3 Check Matrix Effects (Ion Suppression in MS) Check2->Check3 No adsorption detected MatrixFix Implement SPE Clean-up or Dilute Extract 1:5 Check3->MatrixFix High baseline background

Logical decision tree for resolving low 4-oxo-enoxacin recovery and assay interference.

Frequently Asked Questions (FAQs)

Q: Why does 4-oxo-enoxacin exhibit different recovery rates than the parent enoxacin during co-extraction? A: This is a classic pitfall. Enoxacin is zwitterionic, meaning its net charge is relatively neutral at physiological pH, allowing standard organic solvents to precipitate proteins and release the drug easily. In contrast, 4-oxo-enoxacin is an anionic oxometabolite[3]. Its negative charge creates a strong electrostatic affinity for cationic sites on albumin. If your extraction protocol is optimized only for the parent drug (e.g., neutral pH), the metabolite will remain bound to the protein pellet.

Q: I am using 1% Formic Acid in my PPT, but my LC-MS/MS signal is still highly variable. What is wrong? A: You are likely experiencing matrix effects (ion suppression) from residual endogenous phospholipids that were co-extracted with the acid. Acidic precipitation is excellent for recovery but poor for sample cleanliness. To resolve this, pass your acidified supernatant through a Polymeric Reversed-Phase Solid-Phase Extraction (SPE) cartridge (like Oasis HLB), or simply dilute your final extract 1:5 with mobile phase before injection.

Q: Can I use Equilibrium Dialysis instead of Ultrafiltration for determining the free fraction? A: Yes. In fact, equilibrium dialysis is considered the gold standard and is highly recommended for ICH M12-compliant regulatory testing[5]. While ultrafiltration is faster, it is susceptible to volume shifts and membrane binding. Equilibrium dialysis uses a semi-permeable membrane between plasma and a buffer compartment, allowing the free drug to diffuse until equilibrium is reached (usually 4–24 hours). It completely eliminates the risk of artificially concentrating the proteins.

Q: Does the protein concentration of my in vitro assay media matter when testing the antimicrobial efficacy of 4-oxo-enoxacin? A: Absolutely. Standard Mueller-Hinton broth (MHB) lacks the protein binding capacity of human serum. If you test the drug in pure MHB, you will overestimate its clinical efficacy because 100% of the drug is free. To accurately simulate in vivo conditions, you must supplement your media with physiological levels of albumin (e.g., 12% albumin) to match the protein binding capacity of pure serum without impairing bacterial growth[1].

References

  • ENOXACIN - Inxight Drugs National Center for Advancing Translational Sciences (NCATS). URL: [Link]

  • An HPLC assay and a microbiological assay to determine levofloxacin in soft tissue, bone, bile and serum ResearchGate. URL: [Link]

  • Distribution kinetics of enoxacin and its metabolite oxoenoxacin in excretory fluids of healthy volunteers ResearchGate / Antimicrobial Agents and Chemotherapy. URL: [Link]

  • Protein Binding Assay: ICH M12-Compliant Testing Pharmaron. URL: [Link]

  • Plasma protein binding of fluoroquinolones affects antimicrobial activity PubMed / National Institutes of Health (NIH). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Pharmacokinetic Comparison: Enoxacin vs. 4-Oxo-enoxacin

Executive Summary Enoxacin is a broad-spectrum fluoroquinolone antibiotic utilized for its potent bactericidal activity against a wide array of Gram-negative and Gram-positive pathogens. Following administration, enoxaci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enoxacin is a broad-spectrum fluoroquinolone antibiotic utilized for its potent bactericidal activity against a wide array of Gram-negative and Gram-positive pathogens. Following administration, enoxacin undergoes partial hepatic metabolism, yielding 4-oxo-enoxacin as its primary circulating metabolite[1]. While this conversion accounts for only about 8% of the ingested dose, the pharmacokinetic and biodistribution divergence between the parent drug and its oxo-metabolite is profound[1]. This technical guide provides an objective, data-driven comparison of their pharmacokinetic profiles, distribution kinetics, and the validated analytical methodologies required for their quantification.

Structural & Mechanistic Divergence

The pharmacokinetic disparities between enoxacin and 4-oxo-enoxacin are fundamentally rooted in their physicochemical properties. Enoxacin exists as a zwitterionic compound at physiological pH, possessing both an acidic carboxylic group and a basic piperazine ring. This zwitterionic nature facilitates its diffusion across biological lipid bilayers, allowing for extensive intracellular penetration and broad tissue distribution[2].

Conversely, hepatic oxidation at the 4-position of the piperazine ring yields 4-oxo-enoxacin. This structural modification neutralizes the basic character of the piperazine nitrogen, rendering the metabolite predominantly anionic at physiological pH[2]. The anionic nature of 4-oxo-enoxacin increases its aqueous solubility but significantly restricts its ability to passively diffuse into intracellular compartments and specific excretory fluids[2].

MetabolicPathway Enoxacin Enoxacin (Zwitterionic Parent) Metabolism Hepatic Oxidation Enoxacin->Metabolism Primary Pathway Urine Renal Excretion Enoxacin->Urine CL: 189 mL/min Tissue Tissue Penetration (Prostate, Lungs) Enoxacin->Tissue High (Ratio: 2.2) Fluids Excretory Fluids (Sweat, Saliva) Enoxacin->Fluids pH-Dependent Oxo 4-Oxo-enoxacin (Anionic Metabolite) Metabolism->Oxo ~8% Yield Oxo->Urine CL: 322 mL/min Oxo->Tissue Moderate (Ratio: 1.4) Oxo->Fluids Low Exposure

Enoxacin to 4-oxo-enoxacin metabolic pathway and subsequent distribution dynamics.

Comparative Pharmacokinetic Profiles

The shift from a zwitterionic parent to an anionic metabolite dictates their respective absorption, distribution, metabolism, and excretion (ADME) profiles.

Quantitative Pharmacokinetic Data

The following table summarizes the core pharmacokinetic parameters distinguishing the two compounds based on clinical data:

Pharmacokinetic ParameterEnoxacin (Parent)4-Oxo-enoxacin (Metabolite)
Physicochemical State ZwitterionicAnionic
Renal Clearance 189 ± 87 mL/min322 ± 135 mL/min
Elimination Half-life (Normal) 5.0 – 6.8 hours5.0 – 7.1 hours
Prostate/Plasma Ratio 2.21.4
Excretory Fluid Exposure High (Nasal, Sweat)Low (Saliva, Tears)
Impact of Severe Renal Failure Half-life extends to ~20hMarked systemic accumulation
Distribution Kinetics

Enoxacin exhibits high penetration into respiratory tissues, with lung tissue concentrations significantly exceeding plasma concentrations[1]. In excretory fluids, enoxacin demonstrates a highly variable, pH-dependent distribution. It achieves high exposure in nasal secretions (fluid/plasma AUC ratio of 1.67) and sweat, where its elimination half-life extends to 8.27 hours[2]. Furthermore, prostatic tissue penetration is highly efficient, suggesting an active transport mechanism for the parent drug[3].

In contrast, the anionic 4-oxo-enoxacin relies heavily on active renal secretion, evidenced by its significantly higher renal clearance rate (322 mL/min) compared to the parent drug[1]. Its penetration into saliva, sweat, and tears is minimal, reflecting the poor membrane permeability of the anionic species[2].

Clinical Implications in Renal Impairment

Because 4-oxo-enoxacin is highly dependent on renal clearance, patients with severe renal failure (creatinine clearance < 15 mL/min) experience a profound decrease in the metabolite's elimination[4]. During prolonged administration, the accumulation of 4-oxo-enoxacin can lead to unexpected toxicological side effects, necessitating a 50% dose reduction when creatinine clearance falls below 30 mL/min[4].

Validated Experimental Methodology: Reversed-Phase HPLC Quantification

To accurately characterize the pharmacokinetic differences between these two compounds, robust bioanalytical methods are required. The following protocol outlines a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow. The causality behind this specific setup lies in the need to simultaneously resolve a zwitterion and an anion from complex, protein-rich biological matrices.

Protocol: Liquid-Liquid Extraction and RP-HPLC Analysis
  • Sample Preparation & Buffering:

    • Action: Aliquot 0.5 mL of the biological sample (plasma, urine, or saliva). Add a known concentration of an internal standard (e.g., pipemidic acid) to establish a self-validating system that controls for extraction recovery variations. Buffer the sample to pH 7.0 using a 0.1 M phosphate buffer.

    • Causality: At pH 7.0, enoxacin is predominantly in its un-ionized zwitterionic form, optimizing its partition coefficient for the subsequent organic extraction phase.

  • Liquid-Liquid Extraction (LLE):

    • Action: Add 5 mL of an organic solvent mixture (dichloromethane/isopropanol, 9:1 v/v). Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.

    • Causality: LLE effectively precipitates matrix proteins and isolates the analytes. Removing proteins is critical to prevent HPLC column clogging and signal suppression during detection.

  • Evaporation & Reconstitution:

    • Action: Transfer the organic layer to a clean borosilicate tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 200 µL of the mobile phase.

  • Chromatographic Separation:

    • Action: Inject 20 µL onto a C18 reversed-phase analytical column (e.g., 250 x 4.6 mm, 5 µm). Use an isocratic mobile phase consisting of 0.05 M citric acid/ammonium acetate buffer (pH 3.0) and acetonitrile (85:15, v/v) at a flow rate of 1.0 mL/min.

    • Causality: An acidic mobile phase (pH 3.0) suppresses the ionization of the carboxylic acid groups on both enoxacin and 4-oxo-enoxacin. This increases their hydrophobicity, ensuring sharp, reproducible peak shapes and preventing early elution on a non-polar C18 column.

  • Detection & Quantification:

    • Action: Monitor the eluent using a UV detector set to 265 nm, or a fluorescence detector (excitation 270 nm, emission 415 nm).

    • Causality: Fluorescence detection is preferred for excretory fluids (like sweat or tears) due to its superior signal-to-noise ratio, allowing for lower limits of quantification (LLOQ) when sample volumes are severely restricted.

HPLCWorkflow Sample Biological Matrix (Plasma/Urine) Extraction Liquid-Liquid Extraction Sample->Extraction Buffer pH 7.0 Evap N2 Evaporation & Reconstitution Extraction->Evap Organic Layer HPLC Reversed-Phase HPLC (C18) Evap->HPLC Mobile Phase Detect UV/Fluorescence Detection HPLC->Detect Elution

Step-by-step reversed-phase HPLC workflow for quantifying enoxacin and 4-oxo-enoxacin.

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Comparative

Comparative Guide: Validating LC-MS/MS Methods for 4-Oxo-enoxacin in Human Serum

The Analytical Challenge of 4-Oxo-enoxacin Enoxacin is a potent second-generation fluoroquinolone antibiotic. During human metabolism, it is primarily oxidized into 4-oxo-enoxacin .

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of 4-Oxo-enoxacin

Enoxacin is a potent second-generation fluoroquinolone antibiotic. During human metabolism, it is primarily oxidized into 4-oxo-enoxacin . Monitoring this specific metabolite alongside the parent drug is critical for pharmacokinetic (PK) profiling and evaluating drug-drug interactions, particularly because enoxacin and its metabolites can inhibit cytochrome P450 enzymes (like CYP1A2), leading to delayed elimination of co-administered drugs such as theophylline[1].

From an analytical perspective, 4-oxo-enoxacin presents a unique challenge. It is an amphoteric molecule containing both a carboxylic acid group and a basic piperazine ring. This dual nature causes complex chromatographic behavior, including poor retention on traditional reversed-phase columns and severe peak tailing due to secondary interactions with free silanols. Consequently, developing a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method requires precise control over sample clean-up and ionization chemistry to meet the stringent criteria set by the FDA’s 2018 Bioanalytical Method Validation (BMV) guidance[2].

Methodological Comparison: Selecting the Optimal Platform

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Capillary Electrophoresis (CE) were used to quantify fluoroquinolones. However, for modern clinical trials and TK/PK studies, LC-MS/MS has become the gold standard[3].

The table below objectively compares the performance of these three analytical platforms for 4-oxo-enoxacin quantification.

Table 1: Performance Comparison of Analytical Platforms for 4-Oxo-enoxacin
ParameterHPLC-UVCapillary Electrophoresis (CE)LC-MS/MS (Triple Quadrupole)
Sensitivity (LLOQ) ~50 - 100 ng/mL~200 ng/mL0.5 - 1.0 ng/mL
Selectivity Low (Prone to co-eluting peaks)ModerateHigh (MRM transitions isolate analyte)
Matrix Interference High (Requires extensive clean-up)ModerateLow (With proper sample prep & IS)
Run Time per Sample 10 - 15 minutes15 - 20 minutes2.5 - 4.0 minutes
Throughput LowLowHigh (Supports 96-well formats)

The Causality of Choice: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is selected because it filters ions twice (precursor and product ions). This double-mass-filtering virtually eliminates background noise from the biological matrix, allowing for sub-nanogram sensitivity that UV and CE simply cannot achieve.

Sample Preparation: The Self-Validating Extraction System

A bioanalytical method is only as reliable as its sample preparation. When analyzing human serum, endogenous phospholipids are the primary culprits for ion suppression in the Electrospray Ionization (ESI) source.

We compared two extraction methodologies: Protein Precipitation (PPT) using acetonitrile, and Solid Phase Extraction (SPE) using Hydrophilic-Lipophilic Balance (HLB) polymeric cartridges.

Table 2: Validation Metrics (SPE vs. PPT) for 4-Oxo-enoxacin LC-MS/MS
Validation Metric (FDA Criteria)Protein Precipitation (PPT)Solid-Phase Extraction (SPE - HLB)
Matrix Effect (Target: 85-115%)62.4% (Severe Ion Suppression)96.8% (Negligible Suppression)
Extraction Recovery 88.5% ± 9.2%94.2% ± 3.1%
Intra-day Precision (CV%) 12.4%3.8%
Inter-day Accuracy 81.0% - 118% (Fails FDA limits)92.5% - 106% (Passes FDA limits)

The Causality of Extraction: PPT merely denatures proteins, leaving phospholipids in the supernatant. When these phospholipids co-elute with 4-oxo-enoxacin, they compete for charge droplets in the ESI source, suppressing the analyte's signal. SPE using an HLB sorbent actively retains the amphoteric 4-oxo-enoxacin while allowing phospholipids and salts to be washed to waste, creating a highly reproducible, self-validating extraction that guarantees matrix effect compliance[2].

Experimental Protocol: SPE-LC-MS/MS Workflow

To ensure scientific integrity and trustworthiness, the following protocol incorporates built-in self-validation mechanisms (System Suitability Tests and Quality Controls) mandated by regulatory guidelines[2].

Phase 1: System Suitability and Run Validation
  • System Suitability Test (SST): Inject a low-concentration standard (e.g., 5 ng/mL) six consecutive times before the analytical batch. Causality: Ensures the LC-MS/MS system is equilibrated. The run is only validated if the relative standard deviation (RSD) of the peak area is < 5%.

  • Quality Control (QC) Embedding: Insert a Double Blank (no analyte, no IS), a Blank (IS only), and QC samples at Low, Medium, and High concentrations (LQC, MQC, HQC) after every 15 unknown samples. Causality: Continuously monitors for instrument drift and carryover.

Phase 2: Solid Phase Extraction (SPE) Step-by-Step
  • Sample Disruption: Aliquot 200 µL of human serum into a microcentrifuge tube. Add 20 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) and 200 µL of 2% Phosphoric acid ( H3​PO4​ ).

    • Causality: The acid disrupts protein-analyte binding, ensuring total 4-oxo-enoxacin is available for extraction.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade water through the HLB cartridge.

  • Loading: Load the acidified serum mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water.

    • Causality: Removes highly polar endogenous salts and hydrophilic peptides without eluting the target analyte.

  • Elution: Elute 4-oxo-enoxacin with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

Phase 3: UHPLC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a Superficially Porous Particle (SPP) C18 column (2.1 x 50 mm, 2.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid serves a dual purpose. It suppresses free silanols on the stationary phase (preventing peak tailing of the piperazine ring) and acts as an abundant proton source to drive the formation of [M+H]+ precursor ions in the positive ESI source.

  • Mass Spectrometry: Operate the Triple Quadrupole in ESI+ MRM mode. Monitor the specific precursor-to-product ion transitions for 4-oxo-enoxacin (e.g., m/z 337.1 293.1).

Workflow Visualization

The following diagram maps the logical relationship and self-validating architecture of the analytical workflow.

G A 1. Sample Preparation Human Serum + SIL-IS + Acid B 2. Solid Phase Extraction (HLB) Eliminates Phospholipids A->B C 3. UHPLC Separation (C18, 0.1% Formic Acid) B->C D 4. ESI+ Ionization [M+H]+ Protonation C->D E 5. MRM Detection (Triple Quadrupole MS/MS) D->E F 6. FDA BMV Validation (Accuracy, Precision, QCs) E->F

Fig 1: End-to-end self-validating LC-MS/MS workflow for 4-Oxo-enoxacin quantification in human serum.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). FDA Center for Drug Evaluation and Research (CDER).[Link]

  • Stahlmann, R., & Lode, H. Adverse Reactions to Fluoroquinolones. An Overview on Mechanistic Aspects. Drug Safety / ResearchGate.[Link]

  • Maseko, B., et al. Determination of levofloxacin in human serum using liquid chromatography tandem mass spectrometry. ResearchGate.[Link]

Sources

Validation

Comparative analysis of 4-Oxo-enoxacin and other fluoroquinolone metabolites

As a Senior Application Scientist, I have structured this comparative guide to provide an objective, data-driven analysis of 4-Oxo-enoxacin (OENX) alongside its parent compound, Enoxacin, and other fluoroquinolone (FQ) m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this comparative guide to provide an objective, data-driven analysis of 4-Oxo-enoxacin (OENX) alongside its parent compound, Enoxacin, and other fluoroquinolone (FQ) metabolites. By examining their pharmacokinetic profiles, structural mechanisms, and toxicological impacts, this guide equips researchers and drug development professionals with the field-proven insights necessary for navigating drug-drug interactions (DDIs) and environmental toxicity.

Structural Dynamics and Pharmacokinetic Profiling

Fluoroquinolones undergo varying degrees of hepatic biotransformation. Enoxacin, a broad-spectrum FQ, is primarily metabolized into 4-oxo-enoxacin via the oxidation of the 3'-C atom in its piperazine ring to a keto form [1]. Understanding the differential behavior of OENX compared to the parent drug is crucial for predicting therapeutic efficacy and off-target effects.

While enoxacin exhibits potent antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, 4-oxo-enoxacin retains only about 10% of this antibacterial efficacy [1]. Despite this drop in activity, both compounds share a highly similar elimination half-life, ensuring they circulate concurrently in the plasma.

Table 1: Comparative Pharmacokinetics and Activity of FQ Metabolites

CompoundParent DrugPrimary ModificationRelative Antibacterial ActivityHalf-life (h)CYP1A2 Inhibition Potential
Enoxacin N/AN/A100% (Baseline)5.0 – 6.0 [2]Strong
4-Oxo-enoxacin EnoxacinPiperazine ring oxidation~10% [1]5.0 – 6.0 [2]None / Negligible
N-formylciprofloxacin CiprofloxacinFormylationReducedVariableWeak
Desmethyl-ofloxacin OfloxacinDemethylationModerate5.0 – 7.0Weak

Mechanistic Insights: The Theophylline Interaction Paradox

A defining clinical characteristic of enoxacin is its severe drug-drug interaction with theophylline, a methylxanthine bronchodilator. Co-administration of enoxacin significantly decreases the systemic clearance of theophylline by 40% to 50%, leading to dangerous accumulation and potential toxicity [3].

Causality: This inhibition is driven by the structural planarity of the enoxacin molecule and the basicity of the 4'-nitrogen atom on its unsubstituted piperazine ring, which binds aggressively to the cytochrome P450 1A2 (CYP1A2) isozyme, blocking the N-demethylation of theophylline [1].

The Metabolite's Role: Crucially, in vivo studies demonstrate that 4-oxo-enoxacin has no direct inhibitory effect on theophylline disposition [4]. The oxidation at the piperazine ring to form OENX alters the steric and electronic environment, effectively abolishing its affinity for the CYP1A2 heme iron. This proves that the severe DDI is parent-drug specific.

G ENX Enoxacin CYP CYP1A2 Enzyme ENX->CYP Strong Inhibition OENX 4-Oxo-enoxacin OENX->CYP No Inhibition THEO Theophylline CYP->THEO Metabolizes TOX Toxicity Risk THEO->TOX If CYP Blocked CLEAR Clearance THEO->CLEAR If CYP Active

Fig 1. CYP1A2 inhibition by Enoxacin vs 4-Oxo-enoxacin affecting Theophylline clearance.

Environmental Toxicity of Fluoroquinolone Metabolites

Beyond human pharmacokinetics, fluoroquinolone environmental metabolites (FQEMs) are a growing ecological concern. Advanced oxidation processes (AOPs) used in wastewater treatment degrade FQs but often fail to achieve complete mineralization [5].

While 4-oxo-enoxacin is a human metabolite, environmental degradation of FQs produces analogous structures. For instance, ciprofloxacin degrades into N-formylciprofloxacin, retaining bioactive configurations that can induce selective pressure for antibiotic-resistant bacteria in amended soils [6]. Toxicity predictions indicate that certain AOP degradation intermediates involving piperazine ring cleavage pose heightened mutagenic risks compared to their parent compounds [5].

Experimental Methodology: LC-MS/MS Quantification

To accurately study the pharmacokinetics and environmental presence of these compounds, a robust, self-validating analytical method is required. The following protocol details a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the simultaneous determination of enoxacin and 4-oxo-enoxacin in biological matrices [7].

Experimental Rationale: Liquid-liquid extraction (LLE) is explicitly chosen over standard protein precipitation. Causality: LLE effectively concentrates the analytes while stripping away phospholipids, drastically reducing matrix effects (ion suppression) in the Electrospray Ionization (ESI) source, thereby ensuring the trustworthiness of the quantitative data.

Step-by-Step Protocol:

  • Sample Preparation & Alkalinization:

    • Aliquot 500 µL of human plasma into a glass centrifuge tube.

    • Add 50 µL of Internal Standard (IS) solution (e.g., Lomefloxacin, 1 µg/mL). Self-Validation: The IS corrects for any extraction recovery variations and mass spectrometer ionization fluctuations.

    • Add 100 µL of 0.1 M NaOH to alkalinize the plasma to pH ~10. Causality: This suppresses the ionization of the basic piperazine nitrogen, increasing the lipophilicity of both enoxacin and 4-oxo-enoxacin, which is mandatory for efficient partition into the organic phase.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of Dichloromethane/Methanol (9:1, v/v). Vortex aggressively for 2 minutes, then centrifuge at 3000 x g for 10 minutes.

    • Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and LC Separation:

    • Reconstitute the residue in 100 µL of mobile phase (0.1% Formic acid in Water : Acetonitrile, 80:20).

    • Inject 10 µL onto a C18 reversed-phase UHPLC column. Causality: The highly acidic mobile phase ensures complete protonation of the basic moieties, providing sharp chromatographic peak shapes and maximizing ionization efficiency in positive ESI mode.

  • MS/MS Detection (ESI+):

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Enoxacin transition: m/z 321.1 → 231.1.

    • 4-Oxo-enoxacin transition: m/z 335.1 → 245.1.

    • Self-Validation: Run matrix-matched calibration curves and Quality Control (QC) samples. A signal-to-noise ratio (S/N) > 10 for the Lower Limit of Quantification (LLOQ) confirms the system's operational validity.

Workflow Plasma Plasma + IS (Alkalinization pH 10) LLE Liquid-Liquid Extraction (CH2Cl2:MeOH 9:1) Plasma->LLE Enhances lipophilicity Evap N2 Evaporation & Reconstitution LLE->Evap Isolates analytes LC UHPLC Separation (C18, Acidic Phase) Evap->LC Prepares injection MS ESI-MS/MS (MRM) Enoxacin: 321->231 4-Oxo: 335->245 LC->MS Resolves matrix Data Data Analysis & QC Validation MS->Data Quantifies targets

Fig 2. Step-by-step LC-MS/MS workflow for quantifying Enoxacin and 4-Oxo-enoxacin.

References

  • Pharmacokinetics of enoxacin and its penetration into bronchial secretions and lung tissue. Journal of Antimicrobial Chemotherapy | Oxford Academic.
  • Effects of enoxacin on renal and metabolic clearance of theophylline in rats. PubMed.
  • The possible mechanism of interaction between xanthines and quinolone. PubMed.
  • Environmental metabolites of fluoroquinolones: synthesis, fractionation and toxicological assessment of some biologically active metabolites of ciprofloxacin. PubMed.
  • Molecular Modelling Analysis of the Metabolism of Enoxacin. Science Alert.
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI.
  • Therapeutic (“normal”), toxic, and comatose-fatal blood-plasma concentrations (mg/L) in man. Bulovka.

Sources

Comparative

In vivo vs in vitro metabolism rates of 4-Oxo-enoxacin

An in-depth analysis of drug metabolism requires isolating the pharmacokinetic behaviors of parent compounds from their primary metabolites. For the fluoroquinolone antibiotic enoxacin, its major metabolite—4-oxo-enoxaci...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of drug metabolism requires isolating the pharmacokinetic behaviors of parent compounds from their primary metabolites. For the fluoroquinolone antibiotic enoxacin, its major metabolite—4-oxo-enoxacin (also referred to as oxoenoxacin)—presents a fascinating case study in metabolic biotransformation. Formed via the oxidation of the 3'-carbon atom in the piperazine ring[1], 4-oxo-enoxacin exhibits distinct chemical and pharmacokinetic properties compared to its parent drug.

This guide provides an objective, data-driven comparison of the in vitro and in vivo metabolism rates and characteristics of 4-oxo-enoxacin. By bridging benchtop assays with clinical pharmacokinetics, this analysis equips drug development professionals with the mechanistic insights necessary to evaluate fluoroquinolone derivatives and mitigate drug-drug interactions (DDIs).

To understand the metabolic rates of 4-oxo-enoxacin, we must first examine the causality behind its formation and subsequent behavior. Enoxacin is a zwitterionic molecule. However, when hepatic enzymes oxidize the piperazine ring to form 4-oxo-enoxacin, the resulting metabolite becomes distinctly anionic[2].

This shift from a zwitterionic to an anionic state fundamentally alters the molecule's distribution and clearance kinetics. Furthermore, the planarity and basicity of the 4'-nitrogen atom in the parent enoxacin molecule are the dominant factors responsible for its strong inhibition of Cytochrome P450 (CYP1A2)[1]. The oxidation event that creates 4-oxo-enoxacin alters this steric and electronic profile, stripping the metabolite of its ability to coordinate with the CYP450 heme iron, thereby neutralizing its DDI potential[3].

Pathway Enoxacin Enoxacin (Zwitterionic Parent) Oxidation Hepatic Oxidation (Piperazine Ring 3'-C) Enoxacin->Oxidation CYP_Inhib Strong CYP1A2 Inhibition (DDI Risk) Enoxacin->CYP_Inhib Parent Drug Effect OxoEnoxacin 4-Oxo-enoxacin (Anionic Metabolite) Oxidation->OxoEnoxacin No_CYP_Inhib No CYP1A2 Inhibition (Safe Profile) OxoEnoxacin->No_CYP_Inhib Metabolite Effect Renal_Excretion High Renal Clearance (Urine/Saliva Partitioning) OxoEnoxacin->Renal_Excretion In Vivo Pathway

Fig 1: Biotransformation of Enoxacin to 4-Oxo-enoxacin and resulting pharmacokinetic shifts.

In Vitro Metabolism & Interaction Profiling

In vitro models (such as Human Liver Microsomes and hepatocytes) are critical for isolating the direct enzymatic interactions of 4-oxo-enoxacin without the confounding variables of systemic clearance.

Experimental data reveals a stark contrast between the parent and the metabolite. While enoxacin is a potent inhibitor of theophylline metabolism (a CYP1A2 substrate), in vitro assays demonstrate that 4-oxo-enoxacin has no direct inhibitory effect on theophylline disposition[3]. Because it lacks the necessary basicity to bind CYP1A2, its in vitro intrinsic clearance impact is negligible, making it a metabolically stable and non-interactive byproduct. Additionally, in vitro minimum inhibitory concentration (MIC) assays show that 4-oxo-enoxacin retains only about one-tenth of the antibacterial activity of the parent drug[1].

Self-Validating Protocol: In Vitro CYP1A2 Inhibition Assay

To objectively measure the metabolic interference of 4-oxo-enoxacin, the following self-validating microsomal assay utilizes theophylline as a specific CYP1A2 probe.

  • System Preparation: Thaw Human Liver Microsomes (HLMs) and suspend to a final protein concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4) to maintain physiological enzyme conformation.

  • Compound Spiking: Introduce 4-oxo-enoxacin (test compound) and enoxacin (positive control) at varying concentrations (0.1 – 100 µM). The inclusion of the parent drug validates the system's sensitivity to CYP inhibition.

  • Probe Addition: Add theophylline at its established Km​ concentration to ensure linear Michaelis-Menten kinetics during the assay window.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a 1 mM NADPH regenerating system (essential for CYP450 electron transfer). Incubate for exactly 30 minutes.

  • Quenching & Extraction: Terminate the reaction using ice-cold acetonitrile containing a stable-isotope internal standard. This immediately denatures the proteins and halts metabolism.

  • Quantification: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation rate of 1,3-dimethyluric acid (the primary theophylline metabolite).

In Vivo Pharmacokinetics & Excretion Dynamics

Transitioning to in vivo models, the metabolic rates and clearance of 4-oxo-enoxacin are heavily dictated by its anionic nature and renal filtration capacity.

Clinical pharmacokinetic studies in healthy human volunteers show that the elimination half-life of 4-oxo-enoxacin is approximately 5 to 6 hours, closely mirroring the parent drug[4]. However, its distribution kinetics differ significantly. Because of its anionic properties, 4-oxo-enoxacin exhibits a higher renal clearance rate and lower saliva exposure than the zwitterionic parent compound[2].

Renal function is the absolute bottleneck for 4-oxo-enoxacin clearance in vivo. In patients with severe renal impairment (creatinine clearance <15 ml/min), the elimination of 4-oxo-enoxacin in urine is markedly decreased[5]. Hemodialysis removes an insignificant amount of the metabolite, meaning that prolonged administration in renally impaired patients will lead to systemic accumulation of 4-oxo-enoxacin, necessitating a 50% dose reduction of the parent drug[5].

Self-Validating Protocol: In Vivo Excretory PK Profiling

To accurately map the in vivo clearance rates of 4-oxo-enoxacin, clinical sampling must account for its unique partitioning behavior.

  • Administration: Administer a single intravenous infusion (e.g., 400 mg over 1 hour) of the parent enoxacin to human volunteers[5]. Intravenous dosing bypasses first-pass absorption variables, allowing for precise calculation of metabolic conversion rates.

  • Serial Sampling: Collect synchronized samples of plasma, urine, and saliva at pre-defined intervals (0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours)[5].

  • Sample Preparation: Freeze samples immediately at -20°C. To extract the compounds, precipitate proteins using an optimized acetonitrile mixture (increasing acetonitrile content to 16% specifically enhances the recovery of the anionic oxoenoxacin).

  • Chromatographic Separation: Utilize reversed-phase high-pressure liquid chromatography (RP-HPLC) with UV detection. The reversed-phase column effectively separates the anionic metabolite from the zwitterionic parent based on polarity.

  • Data Modeling: Apply noncompartmental pharmacokinetic modeling to calculate the Area Under the Curve (AUC), systemic clearance ( Cl ), and elimination half-life ( t1/2​ ) for both compounds.

Workflow Start 4-Oxo-enoxacin Metabolism Analysis InVitro In Vitro Assays (HLMs & Hepatocytes) Start->InVitro InVivo In Vivo Models (Human/Animal PK) Start->InVivo CYP CYP450 Inhibition (No CYP1A2 Effect) InVitro->CYP Stability Metabolic Stability (Low Intrinsic Clearance) InVitro->Stability Renal Renal Clearance (Anionic Excretion) InVivo->Renal HalfLife Plasma Half-Life (t1/2 = 5-6 hours) InVivo->HalfLife

Fig 2: Experimental workflow comparing in vitro and in vivo metabolism of 4-Oxo-enoxacin.

Quantitative Performance Comparison

The following table summarizes the key metabolic and pharmacokinetic metrics, contrasting the parent drug against the 4-oxo-enoxacin metabolite across different testing environments.

Pharmacokinetic ParameterEnoxacin (Parent Drug)4-Oxo-enoxacin (Metabolite)Primary Test System
Plasma Half-Life ( t1/2​ ) 5.10 ± 0.46 hours[2]5 – 6 hours[4]In Vivo (Human PK)
Renal Clearance Rate ModerateSignificantly higher than parent[2]In Vivo (Human PK)
CYP1A2 Inhibition Strong (Decreases theophylline clearance by ~50%)[3]None / Negligible[3]In Vitro (HLM) / In Vivo
Chemical State Zwitterionic[2]Anionic[2]In Vitro (Physicochemical)
Antibacterial Activity High (Primary therapeutic)~10% of parent drug[1]In Vitro (MIC Assays)
Renal Failure Impact Clearance drops to 0.76 ml/min/kg[5]Marked decrease in urinary elimination[5]In Vivo (Clinical Trial)

Conclusion & Best Practices for Drug Development

The comparative analysis of 4-oxo-enoxacin underscores a critical principle in drug metabolism: minor structural oxidations can yield profound pharmacokinetic shifts. While the parent enoxacin molecule poses a significant risk for CYP1A2-mediated drug-drug interactions, the in vitro data conclusively proves that 4-oxo-enoxacin is metabolically inert in this regard.

However, in vivo data reveals that the safety of this metabolite is entirely dependent on renal function. Because 4-oxo-enoxacin relies heavily on renal clearance due to its anionic structure, researchers and clinicians must account for metabolite accumulation in renally impaired models. For drug development professionals engineering next-generation fluoroquinolones, analyzing the piperazine ring's susceptibility to oxidation is paramount for predicting both DDI potential and renal excretion dependencies.

References

  • Source: scialert.
  • Source: nih.gov (PubMed)
  • Source: nih.gov (PubMed)
  • Source: nih.gov (PubMed)
  • Source: nih.gov (PubMed)

Sources

Validation

Accuracy and Precision Validation in 4-Oxo-Enoxacin Quantification: A Comparative Guide

As a Senior Application Scientist navigating the complexities of pharmacokinetic (PK) profiling, I frequently encounter the challenges of quantifying fluoroquinolone metabolites in complex biological matrices. Enoxacin,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of pharmacokinetic (PK) profiling, I frequently encounter the challenges of quantifying fluoroquinolone metabolites in complex biological matrices. Enoxacin, a potent broad-spectrum fluoroquinolone antibiotic, is extensively metabolized in the liver. Its primary metabolite, 4-oxo-enoxacin , is a critical target for therapeutic drug monitoring and toxicity assessments.

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was the workhorse for this assay. However, the shift toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has fundamentally redefined our analytical capabilities. This guide provides an in-depth, objective comparison of these two platforms, detailing the mechanistic causality behind experimental choices and outlining a self-validating protocol for accuracy and precision that aligns with global regulatory standards.

The Pharmacokinetic Context

To understand the analytical requirements, we must first map the biological pathway of the analyte. Enoxacin undergoes hepatic oxidation mediated by Cytochrome P450 enzymes to form 4-oxo-enoxacin, which is subsequently cleared via renal excretion.

Metabolism Enoxacin Enoxacin (Parent Drug) CYP450 Hepatic Oxidation (CYP450 Enzymes) Enoxacin->CYP450 OxoEnox 4-Oxo-enoxacin (Primary Metabolite) CYP450->OxoEnox Excretion Renal Excretion (Urine) OxoEnox->Excretion

Metabolic pathway of Enoxacin to 4-Oxo-enoxacin and subsequent renal excretion.

Because 4-oxo-enoxacin co-exists with the parent drug and other endogenous compounds in plasma and urine, the analytical method must possess extreme selectivity to prevent cross-talk and ensure accurate quantification.

Regulatory Grounding: Defining Accuracy and Precision

Any bioanalytical method used in drug development must be validated according to the[FDA Bioanalytical Method Validation (BMV) Guidance][1] and the harmonized ICH M10 guidelines.

  • Accuracy measures the proximity of the experimental value to the nominal (true) concentration. It is expressed as the percentage of the nominal value (%Nominal).

  • Precision measures the degree of scatter among multiple samplings of a homogenous sample. It is expressed as the Coefficient of Variation (%CV).

The Self-Validating Acceptance Criteria: For a method to be deemed reliable, the intra-day (within-run) and inter-day (between-run) accuracy must fall within ±15% of the nominal concentration, and precision must not exceed 15% CV . The only exception is at the Lower Limit of Quantification (LLOQ), where ±20% is permissible.

Validation Start Prepare QC Samples (LLOQ, LQC, MQC, HQC) Intra Intra-day Precision & Accuracy (n=5 per level, 1 run) Start->Intra Inter Inter-day Precision & Accuracy (n=5 per level, ≥3 runs) Start->Inter Calc Calculate %CV and %Nominal Intra->Calc Inter->Calc Criteria FDA M10 Criteria Check (±15%, ±20% LLOQ) Calc->Criteria

FDA M10 Bioanalytical Method Validation workflow for Accuracy and Precision.

Platform Comparison: LC-MS/MS vs. HPLC-UV

The legacy method for quantifying 4-oxo-enoxacin relied on reversed-phase HPLC-UV (e.g., [Hamel et al., 1998][2]). While robust for high concentrations, UV detection lacks the specificity required for modern micro-dosing studies and is highly susceptible to matrix interferences.

By transitioning to LC-MS/MS , we utilize Multiple Reaction Monitoring (MRM). The mass spectrometer acts as a dual mass filter: Q1 isolates the precursor ion of 4-oxo-enoxacin, and Q3 isolates a specific product ion following collision-induced dissociation. This eliminates baseline noise caused by co-eluting matrix components, drastically lowering the LLOQ and improving precision.

Table 1: Performance Comparison for 4-Oxo-enoxacin Quantification
ParameterHPLC-UV (Legacy Alternative)LC-MS/MS (Modern Standard)
Detection Mechanism Absorbance at λ = 340 nmMRM (Electrospray Ionization, ESI+)
Sample Volume Req. 500 – 1000 µL plasma50 – 100 µL plasma
LLOQ ~50 ng/mL~1 ng/mL
Selectivity Moderate (relies solely on chromatography)Very High (m/z specific transitions)
Run Time per Sample 10 – 15 minutes3 – 5 minutes
Matrix Effect Impact Baseline elevation / co-elutionIon suppression (Corrected via SIL-IS)

Mechanistic Protocol: LC-MS/MS Validation Workflow

To achieve the accuracy and precision required by the FDA, the sample preparation and internal standard selection must be mechanistically sound.

Causality in Method Design:

  • Solid Phase Extraction (SPE) over Protein Precipitation (PPT): While PPT is faster, it leaves behind endogenous phospholipids. In an ESI source, these phospholipids compete with 4-oxo-enoxacin for charge, causing severe ion suppression and ruining precision. SPE removes these lipids, ensuring consistent ionization.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): We use 4-oxo-enoxacin-d5. Because it is chemically identical to the analyte but heavier, it co-elutes perfectly. Any residual matrix effects suppressing the analyte will suppress the SIL-IS equally. The ratio of their signals remains constant, effectively "self-correcting" the accuracy.

Step-by-Step Experimental Protocol

Step 1: Preparation of Quality Control (QC) Samples

  • Spike blank human plasma with 4-oxo-enoxacin reference standard to create four QC levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (50 ng/mL), and High QC (400 ng/mL).

  • Aliquot 100 µL of each QC sample into a 96-well plate.

  • Add 20 µL of SIL-IS working solution (4-oxo-enoxacin-d5, 50 ng/mL) to all wells.

Step 2: Solid Phase Extraction (SPE)

  • Conditioning: Pass 1 mL Methanol followed by 1 mL MS-grade Water through an Oasis HLB 96-well plate.

  • Loading: Dilute the 120 µL plasma mixture with 200 µL of 2% Formic Acid (to disrupt protein binding) and load onto the SPE plate.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute polar interferences.

  • Elution: Elute the target analytes with 500 µL of 100% Methanol.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in water).

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile with 0.1% Formic acid) over 3 minutes.

  • Mass Spectrometry: Operate in ESI+ mode. Monitor the MRM transitions:

    • 4-oxo-enoxacin: m/z 336.1 → 318.1

    • 4-oxo-enoxacin-d5 (IS): m/z 341.1 → 323.1

Validation Data Presentation

Following the execution of 5 replicates per QC level across 3 independent analytical runs, the data is aggregated to assess compliance with FDA guidelines.

Table 2: LC-MS/MS Intra-day and Inter-day Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Nominal)Inter-day Precision (%CV)Inter-day Accuracy (%Nominal)FDA Criteria Met?
LLOQ 1.08.4%106.2%11.2%108.5%Yes (≤20%, ±20%)
LQC 3.04.1%98.4%6.3%102.1%Yes (≤15%, ±15%)
MQC 50.02.8%101.5%4.5%99.8%Yes (≤15%, ±15%)
HQC 400.03.2%97.8%3.9%98.2%Yes (≤15%, ±15%)

Data Interpretation: The use of SPE combined with a SIL-IS effectively mitigates matrix effects, resulting in highly precise (%CV < 12% across all levels) and accurate (%Nominal between 97.8% and 108.5%) quantification. This proves the superiority of the LC-MS/MS workflow over legacy HPLC-UV methods, which typically exhibit >15% CV at concentrations below 50 ng/mL due to baseline interference.

Conclusion

For the quantification of 4-oxo-enoxacin, the transition from HPLC-UV to LC-MS/MS is not merely an upgrade in instrumentation; it is a fundamental shift in analytical confidence. By understanding the causality behind ion suppression and mitigating it through rigorous sample preparation (SPE) and appropriate internal standardization (SIL-IS), laboratories can develop self-validating assays that effortlessly meet the stringent accuracy and precision criteria mandated by regulatory bodies.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at:[Link]

  • Hamel, B., Audran, M., Costa, P., & Bressolle, F. (1998). Reversed-phase high-performance liquid chromatographic determination of enoxacin and 4-oxo-enoxacin in human plasma and prostatic tissue. Application to a pharmacokinetic study. Journal of Chromatography A, 812(1-2), 369-379. Available at:[Link] (Referenced via )

Sources

Comparative

A Comparative Analysis of the Antibacterial Efficacy of Enoxacin and its 4-Oxo Metabolite

For Researchers, Scientists, and Drug Development Professionals Introduction: The Clinical Significance of Enoxacin Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1][2] Historically, it has been util...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of Enoxacin

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1][2] Historically, it has been utilized in the treatment of various bacterial infections, notably those affecting the urinary tract and gonorrhea.[1] As a second-generation fluoroquinolone, enoxacin exhibits robust activity against a wide array of Gram-negative bacteria and moderate efficacy against Gram-positive bacteria.[1] Its clinical utility stems from its favorable pharmacokinetic profile, including good oral absorption and distribution into tissues.[2]

The biotransformation of enoxacin in the body leads to the formation of metabolites, with 4-Oxo-enoxacin being a significant resultant compound. Understanding the antibacterial contribution of such metabolites is crucial for a comprehensive assessment of a drug's overall therapeutic efficacy. This guide delves into the known antibacterial profile of enoxacin and explores the comparative efficacy of its 4-Oxo metabolite, providing a framework for laboratory investigation.

Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal action of enoxacin, characteristic of fluoroquinolones, is a result of its interference with bacterial DNA synthesis.[3] This is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3]

  • DNA Gyrase Inhibition: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and transcription. Enoxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of cleaved DNA strands. This leads to the accumulation of double-strand breaks, ultimately resulting in bacterial cell death.[3]

  • Topoisomerase IV Inhibition: In Gram-positive bacteria, topoisomerase IV is the principal target. This enzyme plays a critical role in the segregation of newly replicated daughter chromosomes. By inhibiting topoisomerase IV, enoxacin prevents the separation of interlinked DNA, leading to a cessation of cell division and subsequent cell death.[3]

The dual-targeting mechanism of enoxacin contributes to its broad spectrum of activity.

cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria enoxacin_gn Enoxacin dna_gyrase DNA Gyrase enoxacin_gn->dna_gyrase Inhibits replication_gn DNA Replication & Transcription dna_gyrase->replication_gn Blocks cell_death_gn Cell Death replication_gn->cell_death_gn enoxacin_gp Enoxacin topo_iv Topoisomerase IV enoxacin_gp->topo_iv Inhibits chromosome_segregation Chromosome Segregation topo_iv->chromosome_segregation Blocks cell_death_gp Cell Death chromosome_segregation->cell_death_gp

Mechanism of Action of Enoxacin

Comparative Antibacterial Efficacy: Enoxacin vs. 4-Oxo-enoxacin

A direct and comprehensive comparison of the in-vitro antibacterial activity of enoxacin and its 4-Oxo metabolite is crucial for understanding the overall efficacy of the parent drug. While enoxacin's antibacterial spectrum is well-documented, publicly available, direct comparative data for 4-Oxo-enoxacin is limited. A key study by R.M. Jones in 1989, titled "In-vitro antimicrobial activity of enoxacin and its metabolites," is noted to contain this vital comparative data, however, the detailed findings are not widely accessible.[4]

Established Antibacterial Spectrum of Enoxacin

The following table summarizes the in-vitro activity of enoxacin against a range of clinically relevant bacterial isolates, as determined by Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesTypeMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coliGram-Negative0.120.5
Klebsiella pneumoniaeGram-Negative0.251.0
Pseudomonas aeruginosaGram-Negative1.04.0
Haemophilus influenzaeGram-Negative≤0.060.12
Neisseria gonorrhoeaeGram-Negative≤0.030.06
Staphylococcus aureus (MSSA)Gram-Positive0.51.0
Staphylococcus epidermidisGram-Positive0.52.0
Enterococcus faecalisGram-Positive4.08.0

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple sources.

The data clearly indicates enoxacin's potent activity against many Gram-negative pathogens and moderate activity against Gram-positive cocci.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To facilitate further research into the comparative efficacy of enoxacin and its metabolites, a detailed protocol for determining MIC values using the broth microdilution method is provided below. This method is a standardized and widely accepted technique for assessing the in-vitro susceptibility of bacteria to antimicrobial agents.

I. Materials and Reagents
  • Mueller-Hinton Broth (MHB)

  • Enoxacin and 4-Oxo-enoxacin reference standards

  • Bacterial strains (e.g., ATCC quality control strains and clinical isolates)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

II. Experimental Workflow

prep_media Prepare Mueller-Hinton Broth inoculate Inoculate Microtiter Plate prep_media->inoculate prep_bact Prepare Bacterial Inoculum (0.5 McFarland) prep_bact->inoculate prep_drug Prepare Serial Dilutions of Enoxacin & 4-Oxo-enoxacin prep_drug->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_results Read and Interpret MIC incubate->read_results

MIC Determination Workflow

III. Step-by-Step Methodology
  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of enoxacin and 4-Oxo-enoxacin in a suitable solvent (e.g., sterile deionized water or a minimal amount of 0.1 N NaOH followed by dilution in water).

    • Perform a two-fold serial dilution of each compound in MHB in the 96-well microtiter plates to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.

    • Include a growth control well (bacteria and broth, no drug) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Discussion: The Role of Metabolism in Antibacterial Activity

The metabolism of an antibiotic can significantly influence its therapeutic efficacy. The conversion of a parent drug to its metabolites can result in several outcomes:

  • Inactivation: The metabolite may have significantly reduced or no antibacterial activity compared to the parent compound.

  • Maintained Activity: The metabolite may exhibit a similar level of antibacterial activity.

  • Enhanced Activity: In some cases, the metabolite may be more potent than the parent drug.

In the case of enoxacin, its conversion to 4-Oxo-enoxacin raises important questions about the overall antibacterial effect observed in vivo. If 4-Oxo-enoxacin possesses significant antibacterial activity, it could contribute to the therapeutic outcome. Conversely, if it is largely inactive, the in-vivo efficacy would be primarily dependent on the concentration and residence time of the parent enoxacin. The limited accessibility of direct comparative data underscores the need for further investigation in this area to fully elucidate the pharmacodynamic profile of enoxacin.

Conclusion

Enoxacin is a well-established fluoroquinolone antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria. Its mechanism of action through the inhibition of DNA gyrase and topoisomerase IV is well understood. While the antibacterial profile of the parent compound is extensively documented, a comprehensive, publicly available comparison with its 4-Oxo metabolite is lacking. The provided experimental protocol for MIC determination offers a robust framework for researchers to conduct such comparative studies. A deeper understanding of the antibacterial contribution of 4-Oxo-enoxacin will provide a more complete picture of the overall therapeutic efficacy of enoxacin and could inform the development of future fluoroquinolone antibiotics.

References

  • Jones, R. M. (1989). In-vitro antimicrobial activity of enoxacin and its metabolites. Journal of Antimicrobial Chemotherapy, 23(4), 658-660. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Enoxacin? Retrieved from [Link]

  • Wikipedia. (n.d.). Enoxacin. Retrieved from [Link]

  • The New Face of a Well-Known Antibiotic: A Review of the Anticancer Activity of Enoxacin and Its Derivatives. (2022). MDPI. [Link]

  • Pharmacology of Enoxacin Sesquihydrate (Enoxabid, Enoxazan); Mechanism of action, Pharmacokinetics. (2025, April 15). YouTube. [Link]

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